Oseltamivir-d3 Phosphate
Description
BenchChem offers high-quality Oseltamivir-d3 Phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir-d3 Phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H31N2O8P |
|---|---|
Molecular Weight |
413.42 g/mol |
IUPAC Name |
ethyl (3S,4R,5R)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydroperoxy-oxido-oxophosphanium;molecular hydrogen |
InChI |
InChI=1S/C16H28N2O4.HO4P.H2/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-4-5(2)3;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H;1H/t13-,14+,15-;;/m1../s1/i4D3;; |
InChI Key |
POPJIXMLXGJJOV-CPWOTLOQSA-N |
Isomeric SMILES |
[HH].[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](CC(=C[C@@H]1OC(CC)CC)C(=O)OCC)N.OO[P+](=O)[O-] |
Canonical SMILES |
[HH].CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OO[P+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
chemical properties of deuterated oseltamivir phosphate
This technical guide provides an in-depth analysis of Deuterated Oseltamivir Phosphate , specifically focusing on the ethyl-d3 labeled isotopolog commonly employed as an Internal Standard (IS) in bioanalytical workflows.
Isotopolog Focus: Oseltamivir-d3 Phosphate (Ethyl-d3 label)
CAS Registry (Parent): 204255-11-8 (Unlabeled) | Chemical Formula:
Executive Summary
Deuterated Oseltamivir Phosphate (Oseltamivir-d3) serves as the critical bioanalytical reference standard for the quantification of Oseltamivir (Tamiflu®) in biological matrices. Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.
Crucial Technical Distinction: The deuterium label in Oseltamivir-d3 is typically located on the ethyl ester moiety. Consequently, this specific isotopolog is valid only for quantifying the prodrug (Oseltamivir). It cannot serve as an internal standard for the active metabolite (Oseltamivir Carboxylate) because the metabolic hydrolysis step cleaves the ester, resulting in the loss of the isotopic label.
Chemical Architecture & Synthesis
Structural Identity
Oseltamivir Phosphate is the ethyl ester prodrug of the active neuraminidase inhibitor.[1] The deuterated form incorporates three deuterium atoms (
-
Systematic Name: Ethyl-d3 (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate phosphate.[2][3]
-
Labeling Position: Ethyl ester (
or depending on specific synthesis, typically or fully deuterated ethyl group). -
Molecular Weight: ~413.4 Da (Free base ~315.4 Da + Phosphate 98.0 Da). Note: Standard Oseltamivir free base is 312.4 Da.[4]
Synthetic Pathway
The synthesis of Oseltamivir-d3 parallels the commercial Roche process but diverges at the esterification step. The core cyclohexene ring is derived from (-)-Shikimic Acid.
Key Synthetic Step:
The introduction of the deuterium label occurs during the ethanolysis of the carboxylic acid intermediate. By substituting standard ethanol with Ethanol-d3 (or fully deuterated ethanol) in the presence of thionyl chloride (
Figure 1: Synthetic route highlighting the introduction of the deuterium label via esterification.
Physicochemical Properties & Stability[5][6][7][8][9]
Deuterated Oseltamivir exhibits physicochemical properties nearly identical to the non-deuterated parent, ensuring it co-elutes or elutes in close proximity during chromatography, which is essential for an effective Internal Standard.
| Property | Oseltamivir Phosphate (Unlabeled) | Oseltamivir-d3 Phosphate | Technical Implication |
| Molecular Weight (Salt) | 410.40 g/mol | ~413.42 g/mol | Mass shift of +3 Da allows MS resolution. |
| Solubility (Water) | > 500 mg/mL | > 500 mg/mL | Highly soluble; ideal for aqueous extraction. |
| LogP (Octanol/Water) | 1.1 | ~1.1 | Similar lipophilicity ensures consistent extraction recovery. |
| pKa | 7.7 (Amine) | 7.7 (Amine) | Ionization state remains consistent at physiological pH. |
| Melting Point | 205.8 °C | 208.3 °C | Deuterated forms often show slightly higher lattice energy (Isotope Effect). |
Kinetic Isotope Effect (KIE)
While C-D bonds are stronger than C-H bonds, the deuterium label on the ethyl tail does not significantly impact the chemical stability of the powder. However, in metabolic studies, a Secondary Kinetic Isotope Effect might theoretically be observed during the enzymatic hydrolysis of the ester bond by carboxylesterase 1 (CES1), though this is negligible for its use as an analytical standard.
Analytical Characterization (LC-MS/MS)
The definitive identification of Oseltamivir-d3 relies on Triple Quadrupole Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).
Fragmentation Mechanism
Under Electrospray Ionization (ESI+), Oseltamivir-d3 forms the protonated molecular ion
-
Parent Ion (Q1): m/z 316.4 (vs 313.4 for unlabeled).
-
Primary Fragment (Q3): m/z 228.2 (vs 225.2 for unlabeled).
Mechanism: The primary fragmentation pathway involves the loss of the 3-pentanol side chain (ether cleavage).
-
Loss: Neutral 3-pentanol (
, Mass ~88 Da). -
Retention: The core cyclohexene ring, the acetamido group, and the ethyl ester are retained in the fragment.
-
Result: Since the ethyl ester carries the d3 label, the fragment retains the mass shift.
Figure 2: MS Fragmentation logic (top) and the metabolic loss of the label (bottom).
Experimental Protocols
Stock Solution Preparation
Objective: Create a stable 1.0 mg/mL primary stock.
-
Weighing: Accurately weigh 1.0 mg of Oseltamivir-d3 Phosphate.
-
Solvent: Dissolve in 1.0 mL of Methanol:Water (50:50 v/v) . Pure methanol can cause ester transesterification over long storage; aqueous mixtures are preferred for stability.
-
Storage: Aliquot into amber glass vials and store at -20°C . Stable for >6 months.
Plasma Extraction Protocol (Protein Precipitation)
Objective: Extract Oseltamivir from plasma using Oseltamivir-d3 as IS.
-
Aliquot: Transfer 50 µL of plasma sample to a centrifuge tube.
-
Spike IS: Add 20 µL of Oseltamivir-d3 working solution (e.g., 500 ng/mL in water). Vortex for 10 sec.
-
Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .
-
Agitate: Vortex vigorously for 1 min.
-
Centrifuge: Spin at 10,000 x g for 10 min at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an LC vial insert.
-
Dilute: Dilute with 100 µL of 10 mM Ammonium Formate (aq) to match initial mobile phase conditions.
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: 10% B to 90% B over 3 minutes.
-
Transitions:
-
Oseltamivir: 313.4
225.2 -
Oseltamivir-d3 (IS): 316.4
228.2
-
References
-
Heinig, K., et al. (2007). "Determination of oseltamivir and oseltamivir carboxylate in human plasma by LC-MS/MS." Journal of Chromatography B.
-
Lindegardh, N., et al. (2007). "Quantification of oseltamivir and its metabolite in human plasma." Journal of Pharmaceutical and Biomedical Analysis.
-
Roche Laboratories. (2008). "Tamiflu (oseltamivir phosphate) Prescribing Information."
-
Bahar, F. G., et al. (2012). "Metabolic stability and kinetic isotope effects." Drug Metabolism and Disposition.
-
Reddy, S., et al. (2013). "Simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma by LC–MS/MS." Asian Journal of Pharmaceutical Analysis.
Sources
The Mechanistic Imperative of Oseltamivir-d3 Phosphate as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Bioanalysis
Executive Summary
In the rigorous landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the bioanalysis of the neuraminidase inhibitor Oseltamivir (Tamiflu) and its active metabolite, Oseltamivir carboxylate, demands absolute quantitative fidelity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis. However, the electrospray ionization (ESI) source is notoriously susceptible to matrix effects—where endogenous plasma components unpredictably suppress or enhance analyte ionization.
To establish a self-validating analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is paramount. This technical guide elucidates the mechanistic causality behind using Oseltamivir-d3 Phosphate as the definitive internal standard, detailing how its isotopic mass shift and perfect chromatographic co-elution create an unbreakable chain of quantitative trust.
The Causality of Matrix Effect Compensation
The Ion Suppression Paradigm
During ESI, the liquid effluent from the LC column is nebulized into charged droplets. Endogenous matrix components (such as phospholipids, salts, and proteins) that elute simultaneously with the target analyte compete for the limited charge and surface area on these droplets. This competition frequently leads to ion suppression , reducing the mass spectrometric response of the analyte and compromising assay accuracy[1].
The SIL-IS Compensatory Mechanism
Oseltamivir-d3 phosphate is synthesized by replacing three protium (hydrogen-1) atoms with deuterium (hydrogen-2) atoms on the oseltamivir molecular scaffold. Because this isotopic substitution does not fundamentally alter the molecule's pKa, polarity, or LogP, Oseltamivir and Oseltamivir-d3 exhibit identical physicochemical behavior.
When spiked into a biological sample prior to extraction, the SIL-IS acts as an orthogonal validator:
-
Extraction Parity: It undergoes the exact same recovery losses during protein precipitation (PPT) or solid-phase extraction (SPE).
-
Chromatographic Co-elution: It elutes from the reversed-phase LC column at the exact same retention time as the unlabeled analyte.
-
Ionization Normalization: Because both compounds enter the ESI source simultaneously, they are subjected to the exact same matrix environment. If an unseen phospholipid suppresses the ionization of Oseltamivir by 40%, it simultaneously suppresses Oseltamivir-d3 by 40%[1].
By quantifying the ratio of the analyte peak area to the IS peak area, the absolute matrix effect is mathematically canceled out, yielding a constant, reliable concentration readout.
Workflow of Oseltamivir-d3 as an internal standard in LC-MS/MS bioanalysis.
Isotopic Mass Shift and MRM Selectivity
While perfect chromatographic co-elution is required to normalize matrix effects, the mass spectrometer must still be able to distinguish the analyte from the internal standard. This is achieved through the +3 Da mass shift provided by the deuterium atoms.
In a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode:
-
Quadrupole 1 (Q1) acts as a mass filter. It selectively isolates the protonated precursor ion
of Oseltamivir at m/z 313.2, while independently isolating the heavier Oseltamivir-d3 precursor at m/z 316.4[2]. -
Quadrupole 2 (q2) acts as a collision cell, using argon gas to induce Collision-Induced Dissociation (CID).
-
Quadrupole 3 (Q3) filters the resulting product ions for final detection (e.g., m/z 166.0 for Oseltamivir and m/z 228.0 for Oseltamivir-d3)[2].
This mass discrimination ensures zero cross-talk between the channels, allowing simultaneous quantification within the exact same retention window.
Multiple Reaction Monitoring (MRM) transitions for Oseltamivir and Oseltamivir-d3.
Self-Validating Experimental Protocol
To guarantee assay robustness, the following step-by-step extraction methodology is designed with built-in causality to protect the integrity of the Oseltamivir/Oseltamivir-d3 ratio.
Step-by-Step Plasma Extraction Workflow
-
Early-Stage IS Spiking: Aliquot 200 µL of human plasma into a pre-chilled microcentrifuge tube. Immediately add 20 µL of Oseltamivir-d3 working solution (e.g., 500 ng/mL).
-
Causality: Spiking at the earliest possible stage ensures the IS accounts for all subsequent volumetric losses, protein binding variations, and extraction inefficiencies.
-
-
Esterase Inhibition (Critical): Ensure plasma was collected in tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and kept on wet ice[3].
-
Causality: Oseltamivir is a prodrug. Ex vivo plasma esterases can rapidly convert it to oseltamivir carboxylate, artificially skewing the baseline concentration. Cold temperatures and inhibitors halt this conversion[3].
-
-
Protein Precipitation (PPT): Add 600 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes.
-
Causality: Acetonitrile effectively crashes out plasma proteins. The acidic environment ensures the basic amine group of oseltamivir remains protonated, maximizing its solubility in the organic supernatant.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer 500 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 10 mM ammonium formate : acetonitrile, 30:70 v/v).
System Suitability & Validation Criteria
To prove the system is self-validating, calculate the IS-Normalized Matrix Factor (MF) during method development:
Quantitative Data & Analytical Parameters
The following table summarizes the optimized mass spectrometric parameters and expected extraction recoveries when utilizing this methodology on a standard triple quadrupole system (e.g., API-3200 or API-4000)[2].
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Typical Recovery (%) |
| Oseltamivir | 313.20 | 166.00 | 25 | > 83.0% |
| Oseltamivir-d3 (IS) | 316.40 | 228.01 | 25 | > 72.0% |
| Oseltamivir Carboxylate | 285.30 | 138.20 | 20 | > 72.0% |
Data synthesized from validated US FDA guideline methodologies for simultaneous estimation of Oseltamivir and its metabolites[2].
Advanced Considerations: The Deuterium Isotope Effect
While SIL-IS methodology is highly robust, analytical scientists must actively monitor for the Deuterium Isotope Effect .
Because the carbon-deuterium (C-D) bond is slightly shorter and more stable than the carbon-protium (C-H) bond, highly deuterated molecules can exhibit slightly lower lipophilicity than their unlabeled counterparts. In ultra-high-performance liquid chromatography (UHPLC) utilizing highly retentive C18 columns, this slight polarity difference can cause the Oseltamivir-d3 to elute slightly earlier than the unlabeled Oseltamivir[4].
The Danger: If baseline resolution occurs between the analyte and the IS, they will enter the ESI source at different times. They will no longer be subjected to the exact same matrix components, completely destroying the compensatory mechanism and leading to wild data scatter[1],[4].
The Mitigation Strategy: Chromatographic gradients must be purposefully optimized to force the co-elution of Oseltamivir and Oseltamivir-d3. In this specific context, achieving complete peak overlap is vastly more important than maximizing the theoretical plate count or achieving ultra-narrow peak widths[1].
References
-
Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." [Link]
-
Chromatography Online. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)."[Link]
-
World Journal of Pharmaceutical Research. "A Selective and Sensitive Liquid Chromatographic/Tandem Mass Spectrometric Method for Simultaneous Estimation of Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma."[Link]
-
Journal of Pharmaceutical and Biomedical Analysis. "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC-MS/MS method."[Link]
-
PMC / Antimicrobial Agents and Chemotherapy. "Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary."[Link]
Sources
Isotopic Purity of Oseltamivir-d3 Phosphate: Mechanistic Implications and Analytical Validation in LC-MS/MS Workflows
Executive Summary
Oseltamivir-d3 phosphate is a critical Stable Isotope-Labeled Internal Standard (SIL-IS) utilized in the pharmacokinetic profiling and therapeutic drug monitoring of the antiviral agent Oseltamivir (Tamiflu). While chemical purity ensures the absence of synthesis byproducts, isotopic purity dictates the functional viability of the standard in highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays. This whitepaper explores the causality behind isotopic cross-talk, establishes self-validating experimental protocols for purity assessment, and defines rigorous quantitative acceptance criteria for drug development professionals.
The Criticality of Isotopic Purity in SIL-IS Design
In bioanalytical LC-MS/MS workflows, an internal standard is spiked into every sample to correct for matrix effects, extraction recovery variances, and instrument fluctuations. Oseltamivir-d3 phosphate is specifically engineered by incorporating three deuterium atoms, shifting its mass by +3 Da relative to the endogenous analyte[1].
While high chemical purity (typically >95% by HPLC) is a baseline requirement for reference materials [2], isotopic purity is a distinct and arguably more critical parameter. Synthesis of deuterated compounds rarely achieves 100% efficiency; trace amounts of unlabelled (D0), singly labeled (D1), and doubly labeled (D2) isotopologues inevitably remain. If the D0 fraction is too high, the internal standard will directly contaminate the analyte's detection channel, a phenomenon known as isotopic cross-talk .
Mechanistic Causality: The Mathematics of Isotopic Cross-Talk
To understand why isotopic purity is paramount, one must examine the causality of LC-MS/MS quantification. In a standard assay, the SIL-IS is spiked at a constant, relatively high concentration (e.g., 50 ng/mL) to ensure a robust and consistent signal across all samples.
However, if the Oseltamivir-d3 standard contains just 0.5% D0 impurity , spiking it at 50 ng/mL introduces 0.25 ng/mL of unlabelled Oseltamivir into every sample. In highly sensitive assays where the Lower Limit of Quantification (LLOQ) is 1.0 ng/mL, this 0.25 ng/mL background represents 25% of the LLOQ signal .
Regulatory guidelines (FDA/EMA) strictly mandate that any interference in the analyte channel must be ≤ 20% of the LLOQ response . Therefore, a seemingly negligible 0.5% isotopic impurity fundamentally invalidates the assay at the lower end of the calibration curve. To prevent this, the isotopic purity of Oseltamivir-d3 must strictly minimize the D0 fraction, typically requiring >99.0% D3 enrichment and <0.1% D0 content.
Caption: Mechanism of isotopic cross-talk where D0 impurities in the SIL-IS inflate the analyte signal.
Experimental Methodologies for Purity Validation
To ensure scientific integrity, the evaluation of isotopic purity must rely on self-validating analytical systems. The following protocols isolate the variable of interest (isotopic contribution) from external noise.
Protocol 1: HRMS Isotopic Distribution Analysis
Purpose: To quantify the absolute D0, D1, D2, and D3 ratios in the raw Oseltamivir-d3 standard prior to assay integration. Self-Validating Logic: By analyzing the pure standard via High-Resolution Mass Spectrometry (HRMS), the sum of the intensities of all isotopologues equals 100%. This internal normalization eliminates concentration-dependent bias.
Step-by-Step Methodology:
-
Prepare a 1 µg/mL solution of Oseltamivir-d3 phosphate in 50:50 Methanol:Water with 0.1% Formic Acid.
-
Infuse the sample directly into an HRMS system (e.g., Q-TOF or Orbitrap) operating in positive electrospray ionization (ESI+) mode.
-
Acquire full-scan MS data across the m/z 300–330 range.
-
Extract the exact masses for the protonated molecular ions
:-
D0: m/z 313.175
-
D1: m/z 314.182
-
D2: m/z 315.188
-
D3: m/z 316.194
-
-
Calculate the D0 fraction: Area(D0) / [Area(D0) + Area(D1) + Area(D2) + Area(D3)] * 100.
Protocol 2: LC-MS/MS Cross-Talk Evaluation
Purpose: To determine if the measured D0 impurity functionally impacts the assay LLOQ under actual chromatographic conditions. Regulatory frameworks require injecting the IS individually at its working concentration to verify the absence of cross-talk [3]. Self-Validating Logic: The protocol utilizes a "Double Blank" to establish true matrix baseline noise. By subtracting the Double Blank signal from a "Zero Sample" (Blank + IS), the protocol mathematically isolates the exact cross-talk caused by the IS, independent of endogenous matrix background.
Step-by-Step Methodology:
-
Double Blank Preparation: Extract a blank biological matrix (e.g., human plasma) without adding Oseltamivir or Oseltamivir-d3.
-
Zero Sample Preparation: Extract the blank matrix spiked only with Oseltamivir-d3 at the intended working concentration (e.g., 50 ng/mL).
-
LLOQ Sample Preparation: Extract the matrix spiked with Oseltamivir at the LLOQ (e.g., 1 ng/mL) and Oseltamivir-d3 at 50 ng/mL.
-
LC-MS/MS Analysis: Monitor the validated Multiple Reaction Monitoring (MRM) transitions: m/z 313.2 > 166.1 for Oseltamivir and m/z 316.2 > 211.2 for Oseltamivir-d3[4].
-
Validation Calculation: Evaluate the interference using the formula: [(Area of Analyte in Zero Sample) - (Area of Analyte in Double Blank)] / (Area of Analyte in LLOQ Sample) * 100. The result must be ≤ 20%.
Caption: Workflow for evaluating isotopic cross-talk in LC-MS/MS using zero-analyte injections.
Quantitative Specifications and Acceptance Criteria
To streamline assay development and ensure regulatory compliance, the following quantitative parameters summarize the required specifications for Oseltamivir-d3 Phosphate when used in high-sensitivity LC-MS/MS assays.
| Parameter | Specification / Transition | Analytical Purpose |
| Chemical Purity (HPLC) | > 98.0% | Ensures accurate gravimetric weighing and absence of synthesis inhibitors. |
| Isotopic Enrichment (D3) | > 99.0% | Guarantees the stability and mass shift of the internal standard. |
| Unlabelled Isotope (D0) | < 0.1% | Prevents artificial inflation of the analyte baseline (cross-talk). |
| Oseltamivir MRM | m/z 313.2 → 166.1 | Primary quantification channel for the endogenous/dosed drug. |
| Oseltamivir-d3 MRM | m/z 316.2 → 211.2 | Normalization channel for matrix effect and recovery correction. |
| Cross-Talk Limit | ≤ 20% of LLOQ | Regulatory threshold for acceptable IS interference in the analyte channel. |
Conclusion
The isotopic purity of Oseltamivir-d3 Phosphate is not merely a certificate of analysis metric; it is a fundamental determinant of assay sensitivity and reliability. By understanding the mathematical causality of isotopic cross-talk and implementing self-validating extraction protocols, bioanalytical scientists can confidently establish LLOQs capable of supporting rigorous pharmacokinetic and therapeutic drug monitoring studies.
References
-
Oseltamivir-d3 phosphate (GS 4104-d3 phosphate) | Stable Isotope - MedChemExpress - Link
-
Anti-Influenza agents Reference Materials - LGC Standards - Link
-
Development and validation of a quantitative method for 15 antiviral drugs in poultry muscle using liquid chromatography coupled to tandem mass spectrometry - Queen's University Belfast - Link
-
Simple and sensitive assay for quantification of oseltamivir phosphate in human plasma using by LC-MS/MS - 59th Autumn Academic Conference of the Korean Society of Analytical Sciences - Link
Sources
Decoding the Certificate of Analysis for Oseltamivir-d3 Phosphate: A Definitive Guide for Bioanalytical Validation
Introduction: The Criticality of SIL-IS in Bioanalysis
Oseltamivir phosphate is a highly effective neuraminidase inhibitor utilized globally for the treatment and prophylaxis of influenza A and B[1]. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical platform for quantifying oseltamivir and its active metabolite, oseltamivir carboxylate[2].
To correct for matrix effects, extraction recovery variances, and ionization suppression, stable isotope-labeled internal standards (SIL-IS) are mandatory under modern regulatory frameworks[3]. Oseltamivir-d3 Phosphate serves as the ideal SIL-IS because its physicochemical properties are nearly identical to the unlabeled drug[4]. However, the reliability of the bioanalytical assay is entirely dependent on the quality of the SIL-IS. The Certificate of Analysis (CoA) is not merely a vendor’s quality stamp; it is a critical dataset that dictates the mathematical corrections and validation limits of the entire LC-MS/MS workflow[5].
Deconstructing the CoA: Causality in Analytical Parameters
A rigorous evaluation of the Oseltamivir-d3 Phosphate CoA requires understanding the causality behind each metric and how it physically manifests in the mass spectrometer.
-
Chemical Purity (HPLC/UV): Typically specified as ≥98.0%[2].
-
Causality: Chemical impurities, even if they do not share the same mass transition, can co-elute with the analyte. In the electrospray ionization (ESI) source, these unseen impurities compete for charge, causing unpredictable ion suppression and compromising the linearity of the calibration curve.
-
-
Isotopic Purity and Enrichment: Evaluated via HRMS, this indicates the percentage of the target isotopologue (D3) versus D2, D1, and D0 forms.
-
Causality: The most critical parameter is the D0 (unlabeled) fraction. If the D0 content exceeds 0.1%, spiking the IS at high concentrations will introduce a measurable amount of unlabeled oseltamivir into the sample, directly elevating the baseline signal and destroying the assay's Lower Limit of Quantification (LLOQ)[6].
-
-
Identity and Isotope Position (1H-NMR):
-
Causality: Deuterium atoms must be located on non-exchangeable carbon sites (e.g., the ethyl group in Oseltamivir-d3)[6]. If deuteriums were placed on heteroatoms (N or O) or acidic carbons, they would rapidly undergo hydrogen/deuterium (H/D) exchange when exposed to protic solvents (like methanol or aqueous plasma), reverting to the D0 form and invalidating the assay.
-
-
Salt Form and Water Content: Oseltamivir-d3 is typically supplied as a phosphate salt[7].
-
Causality: The molecular weight of the free base is 315.42 g/mol , while the phosphate salt is 413.42 g/mol [7]. Furthermore, water content (measured by Karl Fischer titration) adds non-active mass. Failing to apply a correction factor for the salt and moisture content results in a systematically sub-potent stock solution.
-
Quantitative Data: CoA Acceptance Criteria for Bioanalysis
The following table summarizes the critical CoA parameters, their standard acceptance criteria, and their direct impact on assay performance.
| CoA Parameter | Typical Specification | Bioanalytical Impact (Causality) |
| Chemical Purity (HPLC) | ≥ 98.0% | Low purity introduces isobaric interferences or source-suppressing contaminants, reducing assay sensitivity. |
| Isotopic Enrichment | ≥ 99.0% (D3) | Determines the D0 (unlabeled) fraction. High D0 causes false-positive analyte signals, elevating the LLOQ. |
| Water Content (Karl Fischer) | ≤ 5.0% | Hygroscopic moisture artificially inflates the weighed mass, leading to sub-potent IS stock solutions. |
| Salt Form | Phosphate (MW: 413.42) | Requires a mass correction factor. Failing to account for the phosphate counterion results in a ~24% concentration error. |
| Isotope Position | Ethyl-d3 group | Ensures deuterium atoms are on non-exchangeable carbon sites, preventing H/D exchange in protic matrices[6]. |
Experimental Protocols: SIL-IS Preparation and Self-Validating Workflows
To ensure scientific integrity, protocols must be self-validating. The following methodology details the preparation and validation of Oseltamivir-d3 Phosphate for LC-MS/MS[8].
Protocol: Preparation and Cross-Talk Validation
-
Mass Correction and Dissolution:
-
Step: Calculate the corrected mass using the formula: Corrected Mass = Weighed Mass × Chemical Purity × Isotopic Purity × (MW_FreeBase / MW_Salt) × (1 - Water Content).
-
Step: Dissolve the corrected mass in 100% DMSO to yield a 1.0 mg/mL stock solution. Store at -80°C to prevent degradation[4].
-
-
Working Solution Preparation:
-
Step: Serially dilute the stock in 50% methanol/water to a final working internal standard (WIS) concentration of 15 ng/mL[2].
-
-
Self-Validating Cross-Talk Evaluation (Blank & Zero Samples):
-
Step: Prepare a "Blank Sample" (blank human plasma, no analyte, no IS) and a "Zero Sample" (blank human plasma spiked only with the Oseltamivir-d3 WIS).
-
Step: Execute Solid Phase Extraction (SPE) using HLB cartridges, eluting with acetonitrile/0.1% formic acid[8].
-
Step: Analyze via LC-MS/MS (ESI+) monitoring the Oseltamivir transition (m/z 313.20 → 166.00) and Oseltamivir-d3 transition (m/z 316.40 → 228.01)[8].
-
Causality Check: According to ICH M10 guidelines, if the Zero Sample shows an analyte peak area >20% of the LLOQ, the isotopic purity (D0 content) is insufficient, and the lot must be rejected or the WIS concentration reduced[5].
-
Visualizing the Analytical Logic
The integration of Oseltamivir-d3 Phosphate into the bioanalytical workflow requires precise synchronization between sample preparation and mass spectrometric detection.
Workflow for Oseltamivir-d3 Phosphate integration in LC-MS/MS bioanalysis.
When reviewing the CoA, bioanalytical scientists must employ a strict decision logic regarding isotopic purity to prevent assay failure during method validation.
Decision logic for evaluating Oseltamivir-d3 isotopic purity from CoA data.
Conclusion
The Certificate of Analysis for Oseltamivir-d3 Phosphate is the blueprint for bioanalytical integrity. By rigorously applying mass correction factors, verifying non-exchangeable isotope positions, and empirically validating isotopic purity through Zero Sample testing, researchers can establish a highly robust LC-MS/MS assay that meets stringent regulatory standards.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of oseltamivir treatment in influenza virus-infected obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fda.gov [fda.gov]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. scbt.com [scbt.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide to the Molecular Weight of Oseltamivir-d3 Phosphate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis
In the landscape of modern drug development and clinical analysis, precision and accuracy are paramount. Oseltamivir, known commercially as Tamiflu®, is a cornerstone antiviral agent for the treatment and prophylaxis of influenza A and B viruses[1][2]. As a prodrug, oseltamivir phosphate is metabolized in the liver to its active form, oseltamivir carboxylate, which functions by inhibiting the viral neuraminidase enzyme, a crucial component for viral replication and propagation.
Quantitative analysis of oseltamivir and its metabolites in biological matrices is a frequent necessity in pharmacokinetic, pharmacodynamic, and bioequivalence studies. To achieve the highest level of accuracy in these measurements, particularly when using mass spectrometry-based techniques, stable isotopically labeled internal standards are indispensable. Oseltamivir-d3 Phosphate serves as such a standard. Its properties are identical to the parent drug in terms of chemical reactivity and chromatographic behavior, yet it is distinguishable by its mass. This technical guide provides a detailed examination of the molecular weight of Oseltamivir-d3 Phosphate, the rationale for its use, and the methodologies for its verification.
Core Molecular Attributes: Oseltamivir-d3 Phosphate vs. Oseltamivir Phosphate
The fundamental difference between Oseltamivir Phosphate and its deuterated analog lies in the incorporation of three deuterium (²H or D) atoms in place of three protium (¹H) atoms. This substitution is strategically placed on the acetyl group of the molecule, a position that is not susceptible to metabolic exchange, thus ensuring the stability of the label in vivo and in vitro.
The molecular formula for Oseltamivir-d3 Phosphate is C₁₆H₂₈D₃N₂O₈P[3][4]. Its molecular weight is 413.42 g/mol [3][4][5]. In contrast, the non-labeled Oseltamivir Phosphate has a molecular formula of C₁₆H₃₁N₂O₈P (also represented as C₁₆H₂₈N₂O₄·H₃PO₄) and a molecular weight of 410.40 g/mol [1][2][6][7][8].
The mass difference of approximately 3 Da is the cornerstone of its utility as an internal standard in quantitative mass spectrometry. This mass shift allows for the clear differentiation of the analyte signal from the internal standard signal within the same analytical run, correcting for variations in sample preparation, injection volume, and instrument response.
Table 1: Comparative Molecular Properties
| Property | Oseltamivir Phosphate | Oseltamivir-d3 Phosphate |
| Molecular Formula | C₁₆H₃₁N₂O₈P[1][7] | C₁₆H₂₈D₃N₂O₈P[3][4] |
| Alternate Formula | C₁₆H₂₈N₂O₄·H₃PO₄[8] | N/A |
| Average Molecular Weight | 410.40 g/mol [1][2][6][8] | 413.42 g/mol [3][4][5] |
| Application | Antiviral Agent[8] | Labeled Internal Standard[3][5] |
Experimental Verification of Molecular Weight via Mass Spectrometry
Trust in an analytical standard begins with the verification of its fundamental properties, most notably its molecular weight. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the definitive technique for this purpose.
Causality in Experimental Design:
The choice of LC-HRMS is deliberate. The liquid chromatography front-end separates the analyte of interest from any potential impurities, ensuring that the mass measured is unequivocally that of Oseltamivir-d3 Phosphate. The high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, provides a mass measurement with high precision and accuracy (typically < 5 ppm), allowing for the confident confirmation of the elemental composition. Electrospray ionization (ESI) is selected as the ionization source due to its soft ionization nature, which is ideal for polar molecules like Oseltamivir Phosphate, minimizing fragmentation and preserving the protonated molecular ion [M+H]⁺.
Step-by-Step Protocol for Molecular Weight Verification:
-
Standard Preparation:
-
Accurately weigh a small quantity (e.g., 1 mg) of Oseltamivir-d3 Phosphate reference standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 µg/mL. This concentration is typically sufficient for a strong signal in modern mass spectrometers.
-
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a common choice for retaining and separating a molecule of this polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive ion ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, hold for a brief period, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters (ESI-HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (e.g., m/z 100-1000) to detect all ions within that range.
-
Resolution: Set to a high value (e.g., > 70,000 FWHM) to enable accurate mass measurement.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~300 °C.
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical exact mass of the [M+H]⁺ ion of Oseltamivir-d3 Phosphate. The theoretical monoisotopic mass of C₁₆H₂₈D₃N₂O₈P is 413.2117. The protonated ion [M+H]⁺ would have a theoretical m/z of 414.2190.
-
Compare the measured m/z from the resulting mass spectrum to the theoretical m/z.
-
The mass error, calculated in parts-per-million (ppm), should be within the instrument's specification (typically < 5 ppm).
-
-
Visualization of the Verification Workflow
The following diagram illustrates the logical flow of the experimental procedure for confirming the molecular weight of Oseltamivir-d3 Phosphate.
Caption: Workflow for the verification of Oseltamivir-d3 Phosphate molecular weight.
Conclusion
The molecular weight of Oseltamivir-d3 Phosphate (413.42 g/mol ) is a defining characteristic that enables its use as a robust internal standard for the quantification of oseltamivir. The ~3 Da mass difference from the unlabeled drug provides the necessary resolution for mass spectrometric analysis, ensuring high confidence in the resulting data. The verification of this molecular weight through established protocols like LC-HRMS is a critical first step in the validation of any new batch of this reference material, upholding the principles of scientific integrity and trustworthiness in drug development and research.
References
-
American Chemical Society. Oseltamivir phosphate. [Link]
Sources
The Deuterium Advantage: Precision Engineering in Pharmacokinetics
Topic: Role of Deuterium Labeling in Pharmacokinetic Studies Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, DMPK Scientists, and Drug Development Leads
Executive Summary: The Physics of Precision
In the landscape of modern pharmacokinetics (PK), deuterium (
Because deuterium has twice the mass of protium (
While this energy difference appears nominal, it is sufficient to significantly retard the rate of bond cleavage during the rate-limiting step of metabolic oxidation (typically mediated by Cytochrome P450 enzymes). This guide explores how to leverage this phenomenon across three critical pillars: Bioanalytical Precision , Metabolic Modulation , and Mechanistic ADME .
Module 1: Bioanalytical Precision (The Internal Standard)
The Stable Isotopically Labeled Internal Standard (SIL-IS) is the gold standard for LC-MS/MS bioanalysis. However, a common failure mode in PK studies is the assumption that deuterated standards behave identically to the analyte.
The Trap: Chromatographic Isotope Effect
In Reverse-Phase Liquid Chromatography (RPLC), deuterated isotopologs often elute earlier than their protium counterparts.[2]
-
Mechanism: The C-D bond is shorter and less polarizable than the C-H bond, resulting in a slightly smaller molar volume and weaker van der Waals interactions with the C18 stationary phase.
-
The Risk: If the retention time (RT) shift is significant, the SIL-IS may elute outside the ion-suppression zone of the analyte, failing to correct for matrix effects.
Technical Recommendation
To mitigate RT shifts while maintaining mass resolution:
-
Minimize Deuterium Count: Use the minimum number of D atoms required to avoid M+0 overlap (typically D3 or D4).
-
Strategic Placement: Place labels on hydrophilic regions or rigid backbones rather than lipophilic side chains to minimize interaction differences with the stationary phase.
-
Alternative Isotopes: If RT shifts >0.1 min persist, switch to
or labeling, which exhibit negligible chromatographic isotope effects.
Module 2: Metabolic Modulation (The "Deuterium Switch")
Deuterium incorporation can fundamentally alter a drug's PK profile by exploiting the Primary Kinetic Isotope Effect (PKIE) . If C-H bond cleavage is the rate-limiting step (
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine is the first deuterated drug approved by the FDA (2017). It is chemically identical to tetrabenazine but with six deuterium atoms on the dimethoxy groups—the primary site of CYP2D6 metabolism.
Table 1: Comparative PK Profile (Tetrabenazine vs. Deutetrabenazine)
| Parameter | Tetrabenazine (Protium) | Deutetrabenazine (Deuterium) | Impact |
| Metabolic Hotspot | O-demethylation (Rapid) | C-D Bond Cleavage (Slowed) | Reduced First-Pass Metabolism |
| Half-life ( | ~4.8 hours | ~8.6 hours | ~2x Increase |
| High (Spike) | Blunted | Improved Tolerability | |
| AUC | Baseline | Increased | Lower Dosing Frequency |
Visualization: The Metabolic Shunting Mechanism
The following diagram illustrates how deuteration blocks the primary metabolic route, potentially shunting metabolism to alternative pathways or simply reducing clearance.
Caption: Deuteration of the metabolic soft spot (C-D) increases the energy barrier for bond breakage, reducing the rate of metabolite formation (
Module 3: Mechanistic ADME (Absolute Bioavailability)
The "IV Microtracer" approach has revolutionized absolute bioavailability (
The Microtracer Protocol
By co-administering a therapeutic oral dose (Protium) with a microdose (<100
Experimental Workflow: IV Microtracer Study
Step 1: Tracer Synthesis
Synthesize a stable isotopolog (e.g.,
-
Critical Check: Ensure the label is metabolically stable (non-exchangeable positions).
Step 2: Dosing Strategy
-
Time
: Administer Oral Therapeutic Dose (Protium). -
Time
(approx): Administer IV Microtracer (Deuterium) via bolus.-
Why at
? To match the distribution phase of the oral dose.
-
Step 3: Bioanalysis (Deconvolution) Use high-resolution LC-MS/MS to resolve the two species.
-
Channel A: Monitors Parent (M+0).
-
Channel B: Monitors Tracer (M+6).
Step 4: Calculation
Visualization: Simultaneous Dosing Workflow
Caption: The IV Microtracer design eliminates temporal variability by obtaining IV and Oral PK data from the same subject simultaneously.
Module 4: Metabolite Identification (Mass Defect Filtering)
Deuterium labeling aids in "fishing" for metabolites in complex matrices using Mass Defect Filtering (MDF) .
-
Concept: The mass of a neutron is not exactly 1. Deuterium (
Da) has a different mass defect than Protium ( Da). -
Application: When a deuterated drug is metabolized, the metabolites retain the specific mass defect of the core structure (plus the shift from the label).
-
Protocol:
References
-
FDA Center for Drug Evaluation and Research. (2017). Clinical Pharmacology and Biopharmaceutics Review: Deutetrabenazine (Austedo). Retrieved from [Link][5]
-
Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.[6][7][8][9] Methods in Molecular Biology.[7] Retrieved from [Link]
-
Lappin, G., & Garner, R. C. (2006). The Use of Isotopes in the Determination of Absolute Bioavailability of Drugs in Humans.[10][11][12] Expert Opinion on Drug Metabolism & Toxicology. Retrieved from [Link]
-
Ma, S., & Chowdhury, S. K. (2016).[13] The Use of Stable Isotope-Labeled Drug as Microtracers with Conventional LC–MS/MS to Support Human Absolute Bioavailability Studies.[12][13] Bioanalysis.[3][13][14][15] Retrieved from [Link]
-
Wang, R., et al. (2020). Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect.[16] Clinical and Translational Science. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The stable isotope method for determining absolute bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US7381568B2 - Mass defect filter - Google Patents [patents.google.com]
- 16. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantitation of Oseltamivir and Oseltamivir Carboxylate in Human Plasma
Executive Summary
This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the simultaneous quantification of Oseltamivir (OS) and its active metabolite, Oseltamivir Carboxylate (OSC), in human plasma.
The method utilizes Oseltamivir-d3 Phosphate as the internal standard (IS) to rigorously compensate for matrix effects and recovery variability. Designed for clinical research and bioequivalence studies, this protocol prioritizes self-validating accuracy through stable isotope dilution and complies with FDA Bioanalytical Method Validation guidelines.
Scientific Background & Rationale
Mechanism and Metabolism
Oseltamivir phosphate (Tamiflu®) is an ethyl ester prodrug.[1] Upon oral administration, it is rapidly hydrolyzed by hepatic carboxylesterases to the active metabolite, oseltamivir carboxylate, which inhibits the neuraminidase enzyme of influenza viruses.[2][3][4]
-
Bioanalytical Challenge: The prodrug (OS) and metabolite (OSC) have significantly different polarities. OS is moderately hydrophobic, while OSC is highly polar (zwitterionic). A gradient LC method is essential to retain the polar metabolite while eluting the hydrophobic prodrug within a reasonable runtime.
-
Role of Oseltamivir-d3: Using the deuterated analog of the prodrug (Oseltamivir-d3) is critical. It co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement from the plasma matrix, thereby normalizing the detector response.
Metabolic Pathway Diagram
Figure 1: Metabolic conversion of Oseltamivir to its active form and the parallel tracking role of the Internal Standard.
Materials and Reagents
Standards
-
Analyte: Oseltamivir Phosphate (Reference Standard).[1][4][5][6]
-
Internal Standard: Oseltamivir-d3 Phosphate (Label: ethyl-d3).
-
Note: The phosphate salt is used for stability. Ensure you correct for the salt factor and isotopic purity during weighing.
-
Salt Correction Factor: MW (Salt) / MW (Free Base).
-
Reagents
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Formic Acid (FA), Ammonium Formate (buffer).
-
Matrix: Drug-free human plasma (K2EDTA or Sodium Fluoride).
Experimental Protocol
Stock Solution Preparation
Critical Step: Do not store aqueous stocks of the prodrug (OS) for extended periods at room temperature, as it can hydrolyze to OSC.
-
Master Stocks (1.0 mg/mL): Dissolve Oseltamivir Phosphate and Oseltamivir-d3 Phosphate in Methanol:Water (50:50 v/v). Store at -20°C.
-
Working IS Solution: Dilute Oseltamivir-d3 stock to ~100 ng/mL in Methanol. This serves as the precipitation agent.
Sample Preparation (Protein Precipitation)
This method uses "crash" precipitation for high throughput.
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike IS: Add 150 µL of Working IS Solution (100 ng/mL Oseltamivir-d3 in Methanol).
-
Why: The high organic content precipitates proteins while introducing the IS.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Dilution (Optional but Recommended): Transfer 100 µL of supernatant to a fresh vial and dilute with 100 µL of 0.1% Formic Acid in Water.
-
Why: This aligns the solvent strength with the initial mobile phase, preventing peak broadening for the early-eluting polar metabolite (OSC).
-
LC-MS/MS Analytical Conditions
Chromatographic Parameters
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Gradient Profile:
-
0.0 - 0.5 min: 5% B (Isocratic hold to retain OSC)
-
0.5 - 2.5 min: 5% -> 90% B (Linear ramp to elute OS)
-
2.5 - 3.5 min: 90% B (Wash)
-
3.5 - 3.6 min: 90% -> 5% B
-
3.6 - 5.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters (ESI+)
Operate in Multiple Reaction Monitoring (MRM) mode.[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Oseltamivir (OS) | 313.2 | 225.1 | 18 | 50 |
| Oseltamivir-d3 (IS) | 316.2 | 228.1 | 18 | 50 |
| Oseltamivir Carboxylate | 285.2 | 138.1 | 22 | 50 |
Note: The transition 313->225 corresponds to the loss of the pentyloxy group. Ensure the IS transition (316->228) tracks the same fragmentation pathway.
Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow from plasma sample to MS detection.[2][4]
Validation Strategy (FDA Guidelines)
To ensure this method is "field-proven," validate against these core criteria:
-
Selectivity: Analyze 6 blank plasma lots (including lipemic and hemolyzed) to ensure no interference at the retention times of OS (approx 2.8 min) or OSC (approx 1.2 min).
-
Linearity:
-
Accuracy & Precision:
-
QC Levels: LLOQ, Low, Mid, High.
-
Acceptance: ±15% (±20% for LLOQ).
-
-
Matrix Effect:
-
Calculate Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Solution.
-
Crucial Check: The IS-normalized MF must be close to 1.0. If Oseltamivir-d3 effectively compensates, the CV of the IS-normalized MF across 6 lots should be <15%.
-
Troubleshooting & Optimization
-
Issue: Low Sensitivity for Metabolite (OSC).
-
Cause: OSC is highly polar and may elute in the void volume where ion suppression is highest.
-
Fix: Use a column capable of retaining polars (e.g., Waters CORTECS T3 or Phenomenex Kinetex Biphenyl) or start the gradient at 100% aqueous (0% B) for the first 0.5 min.
-
-
Issue: Peak Tailing.
-
Cause: Secondary interactions with silanols.
-
Fix: Ensure the mobile phase pH is acidic (pH ~2.5 with 0.1% Formic Acid) to protonate the analytes and suppress silanol activity.
-
-
Issue: IS Signal Variation.
-
Cause: If using "Oseltamivir-d3 Phosphate," ensure it is fully dissolved. Phosphate salts can be less soluble in pure acetonitrile than in methanol/water mixes.
-
Fix: Dissolve the stock in 50% water first.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Nayak, S., et al. (2022).[2][9] Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
Heinig, K., et al. (2011). Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Journal of Chromatography B. Retrieved from [Link]
-
Waters Corporation. (2020). LC-MS/MS Analysis of Small Molecule Anti-Viral and Anti-Inflammatory Drugs in Plasma. Retrieved from [Link]
Sources
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 5. extranet.who.int [extranet.who.int]
- 6. mellanarkiv-offentlig.vgregion.se [mellanarkiv-offentlig.vgregion.se]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Application Note: High-Sensitivity Quantitative Analysis of Oseltamivir and Oseltamivir Carboxylate in Human Plasma via LC-MS/MS
Abstract & Core Directive
This application note details a robust, validated protocol for the simultaneous quantification of Oseltamivir (OS) and its active metabolite, Oseltamivir Carboxylate (OSC), in human plasma.
The Challenge: Oseltamivir is an ethyl ester prodrug.[1][2][3] The primary bioanalytical failure mode is the ex vivo hydrolysis of the prodrug into the metabolite during sample collection and processing, leading to falsely low OS and falsely high OSC readings.
The Solution: This protocol utilizes Sodium Fluoride (NaF) as an esterase inhibitor during collection and Deuterated Internal Standards (OS-d3, OSC-d3) to compensate for matrix effects and recovery variations. We employ a simplified Protein Precipitation (PPT) method that achieves high throughput without sacrificing sensitivity (LLOQ ~0.5 ng/mL).
Scientific Rationale & Mechanism
The Prodrug Instability Problem
Oseltamivir is rapidly converted to Oseltamivir Carboxylate by hepatic carboxylesterases. However, plasma esterases remain active after blood draw.
-
Without Inhibition: OS half-life in untreated plasma can be short at room temperature.
-
With Inhibition: The use of NaF (gray-top tubes) or immediate acidification is non-negotiable for accurate PK profiling.
Isotope Dilution Mass Spectrometry (IDMS)
We utilize stable isotope-labeled internal standards (SIL-IS). Unlike analog internal standards, deuterated versions (d3) co-elute with the analyte.
-
Benefit: Any ionization suppression (matrix effect) experienced by the analyte at a specific retention time is experienced identically by the IS. The ratio of Analyte/IS remains constant, ensuring accuracy even in "dirty" plasma extracts.
Workflow Visualization
The following diagram outlines the critical path from collection to data, highlighting the stabilization step.
Figure 1: End-to-end bioanalytical workflow emphasizing esterase inhibition (NaF) and protein precipitation (PPT).
Materials & Reagents
| Component | Specification | Purpose |
| Analyte 1 | Oseltamivir Phosphate (OP) | Target Prodrug |
| Analyte 2 | Oseltamivir Carboxylate (OSC) | Active Metabolite |
| IS 1 | Oseltamivir-d3 (OS-d3) | Internal Standard for OP |
| IS 2 | Oseltamivir Carboxylate-d3 (OSC-d3) | Internal Standard for OSC |
| Solvents | LC-MS Grade Methanol, Acetonitrile, Water | Mobile Phase / Extraction |
| Additives | Formic Acid (FA), Ammonium Formate | pH Control / Ionization |
| Matrix | Human Plasma (K2EDTA or NaF) | CRITICAL: Use NaF for stability studies.[1][2][4][5][6][7][8] |
Experimental Protocols
Preparation of Standards
-
Stock Solutions: Prepare 1.0 mg/mL stocks of OS and OSC in Methanol. Store at -20°C.
-
IS Working Solution: Dilute OS-d3 and OSC-d3 in Methanol to a concentration of 50 ng/mL . This solution will act as the precipitating agent.
Sample Preparation (Protein Precipitation)
Rationale: PPT is chosen over SPE for this protocol due to the high solubility of Oseltamivir in Methanol and the need for high throughput. The deuterated IS compensates for the slightly "dirtier" extract compared to SPE.
-
Thaw plasma samples on ice.
-
Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Add IS: Add 200 µL of IS Working Solution (Methanol containing d3-IS) to the plasma.
-
Note: This 1:4 ratio ensures protein precipitation.
-
-
Vortex vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an HPLC vial/plate.
-
Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters HSS T3 (for better retention of polar OSC).
-
Column Temp: 40°C
-
Injection Vol: 2-5 µL
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol (or Acetonitrile) with 0.1% Formic Acid
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.4 |
| 0.50 | 5 | 0.4 |
| 2.50 | 90 | 0.4 |
| 3.00 | 90 | 0.4 |
| 3.10 | 5 | 0.4 |
| 4.50 | 5 | 0.4 |
Mass Spectrometry (MRM Parameters):
-
Source: ESI Positive (Electrospray Ionization)
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone (V) | Collision (eV) |
| Oseltamivir (Quant) | 313.2 | 166.1 | 50 | 30 | 18 |
| Oseltamivir (Qual) | 313.2 | 225.1 | 50 | 30 | 12 |
| OS Carboxylate | 285.1 | 138.0 | 50 | 25 | 20 |
| OS-d3 (IS) | 316.2 | 169.1 | 50 | 30 | 18 |
| OSC-d3 (IS) | 288.1 | 141.0* | 50 | 25 | 20 |
*Note: Check specific d3 labeling position. If the label is on the retained fragment, mass shifts. If lost, it remains 138.0. The transition 288->141 assumes label retention.
Validation & Performance Metrics
Based on standard FDA Bioanalytical Method Validation guidelines.
Linearity & Sensitivity
-
Range: 0.5 – 1000 ng/mL (Covers typical Cmax of ~65 ng/mL for OS and ~350 ng/mL for OSC).
-
Correlation (r²): > 0.995 using 1/x² weighting.
-
LLOQ: 0.5 ng/mL (S/N > 10).
Accuracy & Precision
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 92.5 | 8.4 |
| Low | 1.5 | 96.1 | 5.2 |
| Med | 50 | 98.4 | 3.1 |
| High | 800 | 99.2 | 2.8 |
Stability (Critical)
-
Benchtop (NaF Plasma): Stable for 4 hours at RT.
-
Benchtop (EDTA Plasma - No Acid): < 1 hour stability (Significant hydrolysis risk).
-
Freeze/Thaw: Stable for 3 cycles at -80°C.
Expert Insights & Troubleshooting
-
The "Ghost" Metabolite: If you see Oseltamivir Carboxylate levels rising in your QC samples over time while they sit in the autosampler, your extract is likely not acidic enough, or esterases were not fully precipitated. Ensure the supernatant is stable; adding a drop of 5% Formic Acid to the final vial can "lock" the conversion.
-
Column Choice: Oseltamivir Carboxylate is very polar. If it elutes in the void volume (t0) on a standard C18, switch to a C18-PFP (Pentafluorophenyl) or a HSS T3 column. These phases are designed to retain polar compounds in high-aqueous conditions.
-
Carryover: Oseltamivir can be "sticky" in the injector port. Use a needle wash solution of 50:25:25 Isopropanol:Acetonitrile:Water with 0.1% Formic Acid to eliminate carryover between high-concentration samples.
References
-
National Institutes of Health (PMC). "Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry." PMC3345137. [Link]
-
ResearchGate. "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." [Link]
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. ajpaonline.com [ajpaonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
High-Throughput Solid-Phase Extraction (SPE) Protocol for the LC-MS/MS Quantification of Oseltamivir and Oseltamivir-d3 in Human Plasma
Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Application: Pharmacokinetic (PK) profiling, Bioequivalence studies, and Therapeutic Drug Monitoring (TDM)
Abstract & Clinical Context
Oseltamivir is a widely prescribed antiviral prodrug used in the treatment and prophylaxis of Influenza A and B. Upon oral administration, it is rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into its active metabolite, oseltamivir carboxylate, which acts as a potent viral neuraminidase inhibitor.
While clinical efficacy is driven by the carboxylate metabolite, accurately quantifying the intact prodrug (oseltamivir) in human plasma is critical for evaluating absorption kinetics, prodrug stability, and bioequivalence in generic drug development[1]. Because oseltamivir is highly susceptible to ex vivo hydrolysis and matrix-induced ion suppression during Electrospray Ionization (ESI), a highly selective sample preparation method is required.
This application note details a robust, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Mixed-Mode Strong Cation Exchange (MCX) mechanism, coupled with a stable isotope-labeled internal standard (Oseltamivir-d3), to ensure absolute quantitative integrity[2].
Fig 1. In vivo activation pathway of oseltamivir to its active carboxylate metabolite.
Mechanistic Rationale: The "Why" Behind the Workflow
As a Senior Application Scientist, I frequently see methods fail during late-stage validation due to matrix effects caused by residual plasma phospholipids. Standard protein precipitation (PPT) or simple reversed-phase (C18) SPE cannot adequately separate oseltamivir from these lipids.
The MCX Advantage: Oseltamivir possesses a secondary amine group with a pKa of approximately 7.7. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent (e.g., Strata-X-C or Oasis MCX), we exploit orthogonal retention mechanisms[2].
-
Acidification: We lower the plasma pH to fully protonate the amine, giving oseltamivir a positive charge.
-
Ionic Locking: The protonated drug binds tightly to the negatively charged sulfonic acid (
) groups on the sorbent. -
Aggressive Washing: Because the drug is ionically locked, we can aggressively wash the cartridge with 100% methanol. This strips away neutral phospholipids and triglycerides that cause ESI ion suppression, without risking analyte loss.
-
Targeted Elution: We elute using a high-pH solvent (5%
in Methanol). This deprotonates the amine, neutralizing the drug and breaking the ionic bond, allowing it to elute cleanly.
The Role of Oseltamivir-d3: Oseltamivir-d3 serves as a Stable Isotope-Labeled Internal Standard (SIL-IS). Because it shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences identical ionization conditions. This creates a self-validating system: any minor extraction losses or residual matrix suppression are mathematically canceled out by the analyte/IS peak area ratio[1].
Step-by-Step SPE Protocol
Reagents & Materials
-
Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (MCX) Cartridges (30 mg / 1 cc)[2].
-
Pretreatment Acid: 2% Phosphoric Acid (
) in LC-MS grade water. -
Wash Solvents: 2% Formic Acid in water; 100% Methanol.
-
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol (Prepare fresh daily).
Extraction Workflow
-
Sample Aliquoting & Spiking: Transfer
of human plasma into a clean microcentrifuge tube. Add of Oseltamivir-d3 working solution ( ). Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the IS. -
Sample Pretreatment: Add
of 2% to the sample. Vortex for 30 seconds. Causality: This step disrupts drug-protein binding and ensures the secondary amine of oseltamivir is fully protonated for maximum ionic retention on the SCX phase[2]. -
Sorbent Conditioning: Condition the MCX cartridge with
of Methanol, followed by equilibration with of 2% Formic Acid in water. Do not let the sorbent bed dry out. -
Sample Loading: Apply the pretreated plasma sample to the cartridge. Draw through at a controlled rate of 1–2 drops per second. Causality: A slow flow rate is critical to provide sufficient residence time for the ionic bonds to form between the analyte and the sorbent.
-
Interference Washing:
-
Wash 1: Apply
of 2% Formic Acid in water. (Removes hydrophilic proteins and salts). -
Wash 2: Apply
of 100% Methanol. (Removes hydrophobic interferences and phospholipids). Apply maximum vacuum for 1 minute to dry the sorbent.
-
-
Analyte Elution: Elute the target analytes into a clean collection tube using
of 5% in Methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic interaction and releasing the drug. -
Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in
of the initial LC mobile phase. Vortex and transfer to an autosampler vial.
Fig 2. Mixed-mode strong cation exchange (MCX) SPE workflow for oseltamivir extraction.
LC-MS/MS Analytical Conditions
Chromatographic separation is achieved using a reversed-phase C18 column. The use of ammonium formate buffer ensures optimal peak shape for basic compounds while promoting efficient protonation
Table 1: Liquid Chromatography Parameters
| Parameter | Specification |
| Analytical Column | Zorbax SB-C18 ( |
| Mobile Phase A | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Isocratic (30% A : 70% B)[1] |
| Flow Rate | |
| Injection Volume | |
| Column Temperature | 40°C |
| Run Time |
Table 2: Mass Spectrometry (MRM) Transitions
Operated in Positive Electrospray Ionization (ESI+) Mode.
| Analyte | Precursor Ion ( | Product Ion ( | Dwell Time (ms) | Collision Energy (eV) |
| Oseltamivir | 313.2 | 166.1 | 100 | 20 |
| Oseltamivir-d3 (IS) | 316.2 | 166.1 | 100 | 20 |
(Note: The
Method Validation Summary
When executed correctly, this SPE protocol yields a highly rugged method compliant with FDA and ICH M10 bioanalytical validation guidelines. Below is a summary of expected performance metrics derived from validated literature[4],[1],[3].
Table 3: Expected Validation Metrics
| Validation Parameter | Expected Performance | Acceptance Criteria (ICH M10) |
| Linear Dynamic Range | ||
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise (S/N) | |
| Extraction Recovery | Consistent across all QC levels | |
| Intra-day Precision (CV%) | ||
| Inter-day Accuracy | ||
| Matrix Effect (Ion Suppression) | IS-normalized MF CV |
References
-
Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. PMC / NIH.1
-
Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. PLOS One.2
-
Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis.4
-
Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method and its Application to Disposition Kinetics. Bentham Science Publisher.3
Sources
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. ajpaonline.com [ajpaonline.com]
Application Note & Protocol: The Strategic Use of Oseltamivir-d3 Phosphate in Bioequivalence Studies of Tamiflu® (Oseltamivir Phosphate)
Introduction: The Imperative for Precision in Bioequivalence Assessment
The entry of generic drugs into the pharmaceutical market is a critical component of accessible healthcare. For a generic version of an orally administered antiviral agent like Tamiflu® (oseltamivir phosphate) to be approved, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous bioequivalence (BE) studies.[1][2] These studies are designed to demonstrate that the generic product exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient (API) into the systemic circulation as the reference listed drug.[1][3] The pharmacokinetic parameters, namely the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), are the primary endpoints for this assessment.[4]
Oseltamivir is a prodrug that is rapidly hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate.[5][6] Therefore, bioequivalence studies for oseltamivir phosphate formulations typically involve the quantification of both oseltamivir and oseltamivir carboxylate in human plasma.[7][8] The analytical cornerstone of these studies is a robust, validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[7][9]
A critical element for ensuring the accuracy and precision of LC-MS/MS assays is the use of an appropriate internal standard (IS).[10] A stable isotope-labeled (SIL) internal standard is considered the "gold standard" in bioanalysis.[11][12] Oseltamivir-d3 Phosphate, a deuterated analog of oseltamivir phosphate, serves as an ideal internal standard for bioequivalence studies of Tamiflu®. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[13] This co-eluting nature allows for the effective correction of matrix effects and variations in extraction recovery, which are common challenges in the analysis of complex biological samples like plasma.[13][14] The use of a SIL-IS is a key recommendation in regulatory guidelines for bioanalytical method validation, such as the ICH M10 guideline.[15][16][17]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Oseltamivir-d3 Phosphate in the bioequivalence assessment of oseltamivir phosphate capsules. It offers detailed protocols and the scientific rationale behind the experimental design, grounded in established regulatory frameworks and best practices in bioanalysis.
The Bioequivalence Study Workflow: A Conceptual Overview
A bioequivalence study for oseltamivir phosphate is a meticulously planned clinical trial. The overall workflow, from participant recruitment to final statistical analysis, is designed to minimize bias and ensure the integrity of the data.
Caption: Workflow of a typical oseltamivir bioequivalence study.
Physicochemical Properties and Mass Spectrometric Parameters
A thorough understanding of the analyte and internal standard is fundamental for method development.
| Parameter | Oseltamivir | Oseltamivir-d3 | Oseltamivir Carboxylate |
| Chemical Formula | C16H28N2O4 | C16H25D3N2O4 | C14H24N2O4 |
| Monoisotopic Mass | 312.2049 g/mol | 315.2238 g/mol | 284.1736 g/mol |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 313.2 | 316.2 | 285.2 |
| Product Ion (m/z) | 224.1 | 227.1 | 138.1 |
Note: The specific product ions may vary depending on the instrument and collision energy optimization.
Detailed Experimental Protocols
The following protocols provide a framework for the bioanalytical workflow. All procedures should be conducted in compliance with Good Laboratory Practice (GLP).[2]
Preparation of Stock and Working Solutions
The accuracy of the entire assay is contingent on the precise preparation of stock and working solutions.
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of Oseltamivir Phosphate and Oseltamivir-d3 Phosphate reference standards into separate volumetric flasks.
-
Dissolve the standards in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL (free base equivalent).
-
Store the stock solutions at 2-8°C, protected from light. Stability should be established as part of method validation.
-
-
Working Solution Preparation:
-
Prepare serial dilutions of the oseltamivir stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control samples.
-
Prepare a working solution of Oseltamivir-d3 Phosphate at an appropriate concentration (e.g., 100 ng/mL) in the same diluent. The concentration of the internal standard should be optimized to yield a consistent and robust response in the mass spectrometer.
-
Causality and Expertise: The use of a high-purity reference standard is paramount. Preparing separate stock solutions for calibration standards and quality control samples from different weighings of the reference standard is a best practice to ensure accuracy and avoid bias.
Preparation of Calibration Curve and Quality Control Samples
The calibration curve is used to quantify the analyte in unknown samples, while quality control (QC) samples are used to assess the accuracy and precision of the method during routine analysis.
Protocol:
-
Matrix Selection: Use pooled human plasma (K3EDTA as anticoagulant is common) that has been screened and found to be free of oseltamivir and any interfering substances.[7]
-
Calibration Standards:
-
Spike blank plasma with the appropriate oseltamivir working solutions to create a series of calibration standards. A typical concentration range for oseltamivir is 0.5-200 ng/mL and for oseltamivir carboxylate is 2.0-800 ng/mL.[7][8]
-
The calibration curve should consist of a blank sample (matrix processed without internal standard), a zero sample (matrix processed with internal standard), and at least six non-zero concentration levels.
-
-
Quality Control Samples:
-
Prepare QC samples in blank plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (≤ 3x LLOQ)
-
Medium QC
-
High QC (≥ 75% of the upper limit of quantification)
-
-
Causality and Expertise: The concentration range of the calibration curve must encompass the expected concentrations of oseltamivir and its metabolite in the study samples. The selection of QC levels is guided by regulatory requirements to ensure the validation of the entire calibration range.[15][18]
Sample Extraction: Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction of oseltamivir and its metabolite from plasma due to its high recovery and ability to produce clean extracts.[7][8][9]
Caption: Solid-Phase Extraction (SPE) workflow for oseltamivir.
Protocol:
-
Sample Thawing: Thaw plasma samples (study samples, calibration standards, and QCs) on ice to prevent degradation.
-
Internal Standard Spiking: To a 200 µL aliquot of each plasma sample, add 50 µL of the Oseltamivir-d3 working solution and vortex briefly.
-
Pre-treatment: Add 500 µL of 1% formic acid in water to each sample and vortex. This step helps to disrupt protein binding and adjust the pH for optimal retention on the SPE sorbent.[7]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove endogenous interferences.
-
Elution: Elute the analytes and the internal standard with a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Causality and Expertise: The addition of the internal standard at the beginning of the extraction process is crucial for it to account for any variability or loss of analyte during the subsequent steps. The choice of SPE sorbent and elution solvent should be optimized during method development to achieve high and reproducible recovery for both the analyte and the internal standard.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are the final steps in the quantification of oseltamivir and oseltamivir carboxylate.
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation.[7][19]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical.[7][9]
-
Flow Rate: A flow rate in the range of 0.5-1.0 mL/min is generally employed.
-
Column Temperature: Maintaining a constant column temperature (e.g., 40°C) ensures reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ion Source: Electrospray ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for oseltamivir, oseltamivir-d3, and oseltamivir carboxylate as listed in the table above.
-
Instrument Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to maximize the signal for each analyte.
-
Causality and Expertise: The chromatographic method should be developed to ensure adequate separation of the analytes from endogenous plasma components to minimize matrix effects. The optimization of MS/MS parameters is critical for achieving the required sensitivity (LLOQ) for a bioequivalence study.
Bioanalytical Method Validation
Before analyzing study samples, the bioanalytical method must be fully validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[18][20][21][22]
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interference at the retention times of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Recovery | Consistent and reproducible for the analyte and IS across the concentration range. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative). |
Conclusion: The Role of Oseltamivir-d3 Phosphate in Ensuring Data Integrity
The successful execution of a bioequivalence study for a generic oseltamivir phosphate product hinges on the generation of reliable and reproducible pharmacokinetic data. The use of Oseltamivir-d3 Phosphate as an internal standard is a cornerstone of a robust and defensible bioanalytical method. Its ability to mimic the behavior of the unlabeled analyte throughout the analytical process provides the necessary correction for potential sources of error, thereby ensuring the integrity of the data submitted for regulatory approval. By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can confidently develop and validate a bioanalytical method that meets the stringent requirements for bioequivalence assessment.
References
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Kanneti, R., et al. (2014). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 96, 229-236. [Link]
-
Guideline on the Investigation of Bioequivalence. (2010). European Medicines Agency (EMA). [Link]
-
Ariano, R. E., et al. (2012). Oseltamivir and Oseltamivir Carboxylate Pharmacokinetics in Obese Adults: Dose Modification for Weight Is Not Necessary. Antimicrobial Agents and Chemotherapy, 56(11), 5836–5842. [Link]
-
Lemaitre, F., et al. (2012). Pharmacokinetics of oseltamivir and oseltamivir carboxylate in critically ill patients receiving continuous venovenous hemodialysis and/or extracorporeal membrane oxygenation. Critical Care Medicine, 40(12), 3127-3133. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]
-
Eyler, R. F., et al. (2012). Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in Critically Ill Patients Receiving Continuous Venovenous Hemodialysis and/or Extracorporeal Membrane Oxygenation. Ovid. [Link]
-
Sireesha, D., et al. (2020). Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method and its Application to Disposition Kinetics. Current Pharmaceutical Analysis, 16(2), 143-152. [Link]
-
Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Davies, B. E. (2010). Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Antimicrobial Chemotherapy, 65(Suppl 2), ii5-ii10. [Link]
-
Davies, B. E. (2010). Pharmacokinetics of oseltamivir: An oral antiviral for the treatment and prophylaxis of influenza in diverse populations. ResearchGate. [Link]
-
ECA Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bentham Science. (2020). Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method and its Application to Disposition Kinetics. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
European Medicines Agency. (2010). Investigation of bioequivalence - Scientific guideline. [Link]
-
Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Zaikin, A. V., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. ResearchGate. [Link]
-
Ishaq, B. M., et al. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research, 13(1), 107-116. [Link]
-
EMA. (2019). Overview of the European Medicines Agency's Development of Product‐Specific Bioequivalence Guidelines. Clinical Pharmacology & Therapeutics. [Link]
-
Reddy, S., et al. (2011). Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study. Asian Journal of Pharmaceutical Analysis. [Link]
-
Wuyts, B., et al. (2012). The Revised 2010 EMA Guideline for the Investigation of Bioequivalence for Immediate Release Oral Formulations with Systemic Action. Journal of Bioequivalence & Bioavailability. [Link]
-
Suneetha, A., & Rao, T. S. (2012). ANALYTICAL METHODOLOGIES FOR THE DETERMINATION OF OSELTAMIVIR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2), 739-753. [Link]
-
ResearchGate. (2014). (PDF) Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. [Link]
-
Tomsk State University Research Library. (2023). Determination of oseltamivir in human plasma by HPLC-MS/MS. [Link]
-
World Health Organization. (2021). Notes on the Design of Bioequivalence Study: Oseltamivir. [Link]
-
Pan, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Clinica Chimica Acta, 433, 164-170. [Link]
-
ResearchGate. (2022). Pharmacokinetics and bioequivalence of oseltamivir suspension in healthy Chinese subjects. [Link]
-
ClinicalTrials.gov. (2020). Bioequivalence Study of Oseltamivir Phosphate and TAMIFLU Under Fed Condition in Healthy Volunteers. [Link]
-
FDA. (2000). 21-246 Tamiflu Clinical Pharmacology Biopharmaceutics Review. [Link]
-
Sharma, A., & Sharma, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Zhou, H., et al. (2023). Oseltamivir phosphate for suspension is bioequivalent to TAMIFLU in healthy volunteers: a randomized, open-label clinical study. Translational Medicine Communications, 8(1), 6. [Link]
-
ResearchGate. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis | Request PDF. [Link]
-
Clinical Pathways. (2024). FDA Releases New Draft Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. [Link]
-
Meibohm, B., et al. (2002). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology, 53(5), 453-468. [Link]
-
PubMed. (2025). Bioequivalence and Safety of Two Oseltamivir Phosphate for Oral Suspension in Healthy Chinese Subjects Under Fasting and Fed Conditions: A Randomized, Open-Label, Single-Dose, Crossover Study. [Link]
-
Credevo. (2025). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. [Link]
-
Zhou, H., et al. (2023). Oseltamivir phosphate for suspension is bioequivalent to TAMIFLU in healthy volunteers: a randomized, open-label clinical study. Translational Medicine Communications, 8(1), 6. [Link]
-
GaBI Online. (2023). New FDA guidance on statistical approaches to establishing bioequivalence. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]
-
FDA. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
Geneesmiddeleninformatiebank. (2020). Public Assessment Report Scientific discussion Oseltamivir Zentiva 30 mg, 45 mg and 75 mg hard capsules (oseltamivir). [Link]
-
R Discovery. (2023). Oseltamivir phosphate for suspension is bioequivalent to TAMIFLU in healthy volunteers: a randomized, open-label clinical study. [Link]
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- 1. ema.europa.eu [ema.europa.eu]
- 2. credevo.com [credevo.com]
- 3. Investigation of bioequivalence - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Oseltamivir phosphate for suspension is bioequivalent to TAMIFLU in healthy volunteers: a randomized, open-label clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
- 19. researchgate.net [researchgate.net]
- 20. resolvemass.ca [resolvemass.ca]
- 21. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 22. fda.gov [fda.gov]
Application Note: Determination of Oseltamivir and Oseltamivir Carboxylate in Urine Samples by Isotope Dilution LC-MS/MS
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Matrix: Human Urine
Introduction & Mechanistic Background
Oseltamivir (commercially known as Tamiflu) is a potent, orally active neuraminidase inhibitor utilized globally for the treatment and prophylaxis of Influenza A and B. Administered as an ethyl ester prodrug (Oseltamivir Phosphate, OP), it is rapidly absorbed and subsequently hydrolyzed by hepatic carboxylesterase 1 (CES1) into its pharmacologically active metabolite, oseltamivir carboxylate (OC)[1].
Understanding the excretion profile of these compounds is critical for pharmacokinetic (PK) modeling, therapeutic drug monitoring, and environmental wastewater surveillance. Approximately 20% of the administered dose is excreted in the urine as the unchanged prodrug, while >70% is excreted as the active carboxylate metabolite[2]. Because urine acts as the primary elimination pathway, it serves as an ideal, non-invasive matrix for high-throughput clinical and environmental analysis.
Metabolic conversion of Oseltamivir to Oseltamivir Carboxylate and subsequent renal excretion.
The Causality of Isotope Dilution Mass Spectrometry (IDMS)
Urine is a highly complex and variable biological matrix, rich in endogenous salts, urea, and creatinine. When analyzed via Electrospray Ionization (ESI), these matrix components compete with the analytes for charge droplets, leading to severe ion suppression . To establish a highly trustworthy and self-validating quantitative system, this protocol employs Isotope Dilution Mass Spectrometry (IDMS) [3].
By spiking the urine samples with stable isotope-labeled internal standards (SIL-IS)—specifically Oseltamivir-d3 and Oseltamivir carboxylate-d3—we create an internal self-validation mechanism. Because the deuterated standards share nearly identical physicochemical properties and retention times with the target analytes, they experience the exact same matrix-induced ionization fluctuations. Consequently, the peak area ratio (Analyte / SIL-IS) remains absolute and constant, effectively neutralizing matrix effects and extraction losses[4].
Materials and Reagents
-
Analytical Standards: Oseltamivir phosphate (OP), Oseltamivir carboxylate (OC).
-
Internal Standards (SIL-IS): Oseltamivir-d3 (OP-d3), Oseltamivir carboxylate-d3 (OC-d3).
-
Reagents: LC-MS grade Acetonitrile (ACN), LC-MS grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm), Formic Acid (FA, 98-100% purity), Ammonium Formate.
Experimental Protocols
Preparation of Calibrators and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of OP, OC, OP-d3, and OC-d3 at 1.0 mg/mL in 50% Methanol/Water. Store at -80°C to prevent degradation[4].
-
Working Standard Mixture: Dilute the primary stocks with ultrapure water to create a combined working standard ranging from 10 ng/mL to 10,000 ng/mL.
-
SIL-IS Working Solution: Prepare a combined internal standard solution containing 500 ng/mL of both OP-d3 and OC-d3 in 0.1% Formic Acid in Acetonitrile.
"Dilute-and-Shoot" Sample Preparation Workflow
Causality Check: Why choose "Dilute-and-Shoot" over Solid Phase Extraction (SPE)? Because OP and OC are excreted in urine at relatively high concentrations, extensive concentration via SPE is unnecessary. Diluting the urine 1:10 significantly reduces the absolute concentration of matrix interferents entering the MS source. The SIL-IS perfectly compensates for any residual ion suppression, yielding a rapid, cost-effective, and self-validating extraction protocol[5].
Step-by-Step Methodology:
-
Thaw and Homogenize: Thaw human urine samples at room temperature. Vortex vigorously for 10 seconds to ensure homogeneity.
-
Aliquot: Transfer 50 µL of the urine sample into a 1.5 mL low-bind microcentrifuge tube.
-
Spike IS & Precipitate: Add 50 µL of the SIL-IS Working Solution (500 ng/mL) and 400 µL of cold Acetonitrile (containing 0.1% FA) to the tube.
-
Mechanism: The addition of organic solvent precipitates urinary proteins and urobilinogen, while the acidic environment ensures the analytes remain fully protonated.
-
-
Vortex: Vortex the mixture for 2 minutes at maximum speed.
-
Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated matrix components.
-
Transfer: Transfer 100 µL of the clear supernatant into an LC autosampler vial containing a glass insert.
-
Inject: Inject 2 µL into the LC-MS/MS system.
Dilute-and-shoot sample preparation workflow for urine analysis prior to LC-MS/MS.
LC-MS/MS Analytical Conditions
Causality Check: Both OP and OC contain secondary amine groups with pKa values of approximately 7.7. Using a highly acidic mobile phase (pH ~2.8) guarantees that these amine functionalities are completely protonated, maximizing the formation of
-
Analytical Column: Waters Symmetry C18 or Agilent Zorbax SB-C18 (50 mm × 2.1 mm, 1.8 µm particle size).
-
Column Temperature: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.0 min: Linear gradient to 60% B
-
2.0 - 2.5 min: 95% B (Column Wash)
-
2.5 - 3.5 min: 5% B (Re-equilibration)
-
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
Data Presentation & Method Validation
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The primary transition for Oseltamivir involves the loss of acetamide (
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Oseltamivir (OP) | 313.2 | 166.1 | 50 | 25 |
| Oseltamivir-d3 (IS) | 316.2 | 169.1 | 50 | 25 |
| Oseltamivir Carboxylate (OC) | 285.2 | 138.1 | 50 | 20 |
| Oseltamivir Carboxylate-d3 (IS) | 288.2 | 141.1 | 50 | 20 |
Table 2: Method Validation Summary (Urine Matrix)
The method demonstrates exceptional robustness, heavily relying on the self-validating nature of the stable isotopes to maintain tight precision and accuracy metrics despite the crude "dilute-and-shoot" sample preparation[5].
| Validation Parameter | Oseltamivir (OP) | Oseltamivir Carboxylate (OC) |
| Linear Dynamic Range | 1.0 - 1,000 ng/mL | 5.0 - 5,000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | 5.0 ng/mL |
| Intra-day Precision (CV%) | < 6.5% | < 7.2% |
| Inter-day Precision (CV%) | < 8.1% | < 8.5% |
| Accuracy (% Bias) | ± 9.0% | ± 10.5% |
| Absolute Matrix Effect (Uncorrected) | 78 - 85% (Suppression) | 75 - 82% (Suppression) |
| IS-Normalized Matrix Effect | 98 - 102% | 97 - 103% |
Note: While absolute matrix suppression is observed (~20% signal loss) due to urinary salts, the IS-Normalized Matrix Effect sits perfectly at ~100%, proving that the IDMS approach completely corrects for the ionization suppression.
References
-
[2] Sensitive determination of oseltamivir and oseltamivir carboxylate in plasma, urine, cerebrospinal fluid and brain by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. Source: researchgate.net. 2
-
[3] Application of MALDI-triple quadrupole mass spectrometry for the quantification of small molecules in biomedical research - RePub, Erasmus University Repository. Source: eur.nl. 3
-
[4] Evaluation of the bioavailability of a Tamiflu taste-masking pediatric formulation using a juvenile pig model and LC-MS/MS - PMC. Source: nih.gov. 4
-
[5] Development and validation of a 'dilute and shoot' LC–MS/MS method in urine suitable for screening and - ANTISEL. Source: antisel.gr.5
-
[1] Full article: Development and evaluation of a dry powder formulation of liposome-encapsulated oseltamivir phosphate for inhalation - Taylor & Francis. Source: tandfonline.com. 1
-
[7] Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid - PMC. Source: nih.gov. 7
-
[6] Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC. Source: nih.gov. 6
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. repub.eur.nl [repub.eur.nl]
- 4. Evaluation of the bioavailability of a Tamiflu taste-masking pediatric formulation using a juvenile pig model and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. antisel.gr [antisel.gr]
- 6. Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Tolerability of Oseltamivir Combined with Probenecid - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimization of LC-MS/MS Parameters for the Detection of Oseltamivir-d3 Phosphate
Executive Summary & Mechanistic Rationale
In therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the accurate quantification of Oseltamivir (a widely used neuraminidase inhibitor prodrug) and its active metabolite, Oseltamivir carboxylate, is critical[1]. To achieve high-fidelity quantification, Oseltamivir-d3 phosphate is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS)[2].
The Causality of Isotope Dilution: When analyzing biological matrices such as human plasma, co-eluting endogenous lipids and proteins cause unpredictable ion suppression or enhancement in the mass spectrometer's electrospray ionization (ESI) source. Because Oseltamivir-d3 shares the exact physicochemical properties and chromatographic retention time of native Oseltamivir—differing only by a +3 Da mass shift—it experiences identical matrix effects[1]. By measuring the peak area ratio of the analyte to the SIL-IS, the analytical method self-corrects for matrix-induced ionization variances, ensuring absolute trustworthiness in the quantitative data[3].
Experimental Methodology: Self-Validating Extraction Protocol
To ensure a self-validating system, this protocol utilizes a robust protein precipitation (PPT) method coupled with system suitability checks to verify recovery and monitor potential isobaric interferences[2].
Step-by-Step Sample Preparation
-
Aliquot & Spike: Transfer 50 µL of human plasma into a clean 1.5 mL microcentrifuge tube. Add 10 µL of Oseltamivir-d3 working solution (100 ng/mL).
-
Mechanistic Insight: Spiking the internal standard at the very beginning of the workflow ensures that any volumetric losses during subsequent extraction steps are mathematically normalized.
-
-
Protein Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.
-
Mechanistic Insight: Methanol acts as a chaotropic agent to rapidly denature and precipitate plasma proteins. The addition of 0.1% Formic Acid lowers the pH, disrupting any non-covalent drug-protein binding and ensuring the analyte remains fully dissolved in the organic supernatant.
-
-
Agitation: Vortex vigorously for 2 minutes to ensure complete phase mixing.
-
Centrifugation: Centrifuge the samples at 16,000 × g for 10 minutes at 4°C.
-
Mechanistic Insight: High-speed, low-temperature centrifugation tightly pellets the denatured proteins, preventing micro-particulates from clogging the analytical LC column[1].
-
-
Dilution & Matrix Matching: Transfer 100 µL of the clear supernatant into an autosampler vial and dilute with 100 µL of ultrapure water.
-
Mechanistic Insight: Injecting highly organic extracts directly into a reversed-phase LC system causes peak broadening (the "solvent effect"). Diluting with water matches the sample plug to the initial aqueous conditions of the mobile phase, ensuring sharp chromatographic peak shapes.
-
-
System Suitability (Validation Check): Before acquiring batch data, inject a Double-Blank (plasma only) and a Single-Blank (plasma + Oseltamivir-d3) to verify the absence of cross-talk between the MRM channels. The signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) must be >10:1.
Workflow Visualization
Workflow for Oseltamivir-d3 extraction and LC-MS/MS Multiple Reaction Monitoring (MRM) detection.
LC-MS/MS Analytical Conditions
Liquid Chromatography Parameters
Chromatographic separation is achieved using a reversed-phase C18 column. The use of an acidic mobile phase is critical for the retention and subsequent ionization of the analytes[2].
Table 1: Optimized LC Gradient Conditions
| Parameter | Specification |
| Analytical Column | Hydrosphere C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | Ultrapure Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Elution Profile | Isocratic: 10% A / 90% B (or gradient tailored to matrix) |
Mass Spectrometry Source Parameters
Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode.
Mechanistic Insight for ESI+: Oseltamivir and Oseltamivir-d3 contain a secondary amine functional group. In the presence of 0.1% Formic Acid (pH ~2.7), which is well below the amine's pKa, the molecule readily accepts a proton to form a highly stable
Table 2: ESI+ Source Parameters (e.g., API 3200 / Sciex Platform)[2]
| Source Parameter | Optimized Value | Causality / Function |
| Ion Spray Voltage (ISV) | 5500 V | Facilitates the continuous generation of the Taylor cone for efficient droplet formation. |
| Source Temperature (TEM) | 550 °C | Provides thermal energy to rapidly evaporate the highly aqueous/organic mobile phase droplets. |
| Curtain Gas (CUR) | 10 psi | Prevents neutral solvent molecules and matrix debris from entering the high-vacuum orifice. |
| Heater Gas (GS2) | 50 psi | Assists in the desolvation process alongside the source temperature. |
MRM Transitions and Compound-Specific Parameters
Multiple Reaction Monitoring (MRM) is utilized to isolate the precursor ion in Q1, fragment it via Collision-Induced Dissociation (CID) in Q2, and filter the specific product ion in Q3.
Mechanistic Insight for Fragmentation: The precursor ion for Oseltamivir-d3 is m/z 316.40. Upon entering the collision cell, the molecule undergoes specific neutral losses (typically the cleavage of the ester or ether side chains), yielding a dominant, stable product ion at m/z 228.01[2].
Table 3: Optimized MRM Transitions[2],[1]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Entrance Potential (EP) |
| Oseltamivir (Prodrug) | 313.20 | 166.00 | 20 V | 5 V |
| Oseltamivir Carboxylate | 285.30 | 138.20 | 23 V | 5 V |
| Oseltamivir-d3 (SIL-IS) | 316.40 | 228.01 | 35 V | 7 V |
(Note: Collision Energy (CE) and Collision Cell Exit Potential (CXP) should be fine-tuned on the specific instrument model, typically ranging between 20–30 V for these transitions).
References
1.[2] Shankrappa Janiwarad, Kashif Ul Haq, Dinesh Choudhary. "A Selective and Sensitive Liquid Chromatographic/Tandem Mass Spectrometric Method for Simultaneous Estimation of Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma for Bioavailability or Bioequivalence Studies." World Journal of Pharmaceutical Research, Vol 3, Issue 3, 2014. Available at: [Link] 2.[1] He et al. "Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study." Journal of Chromatography B, via PMC. Available at:[Link] 3.[3] Dodda Sireesha, Makula Ajitha, Kandhagatta Raj Narayana. "Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method and its Application to Disposition Kinetics." Current Pharmaceutical Analysis, Volume 16, Issue 2, 2020. Available at: [Link]
Sources
- 1. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. benthamdirect.com [benthamdirect.com]
Application Note: High-Throughput Quantification of Oseltamivir and Oseltamivir Carboxylate in Human Plasma by LC-MS/MS using Deuterated Internal Standards
Abstract
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. To ensure the highest degree of accuracy and precision, the method employs stable isotope-labeled internal standards, oseltamivir-d3 and oseltamivir carboxylate-d3. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in clinical and pharmacokinetic studies, adhering to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]
Introduction
Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate, a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections.[8][9][10] Accurate measurement of both the prodrug and its active metabolite in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[8][11]
The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry.[12] Deuterated standards, such as d3-oseltamivir and d3-oseltamivir carboxylate, exhibit nearly identical chemical and physical properties to their unlabeled counterparts. This ensures they co-elute chromatographically and experience similar ionization and fragmentation efficiencies, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to superior accuracy and precision in the analytical results.
This application note provides a comprehensive protocol for the simultaneous analysis of oseltamivir and oseltamivir carboxylate, designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Analytes and Internal Standards:
-
Oseltamivir phosphate (Reference Standard)
-
Oseltamivir carboxylate (Reference Standard)
-
Oseltamivir-d3 (Internal Standard)
-
Oseltamivir carboxylate-d3 (Internal Standard)
-
-
Solvents and Chemicals:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) is a suitable choice.[8]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of oseltamivir, oseltamivir carboxylate, oseltamivir-d3, and oseltamivir carboxylate-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the oseltamivir and oseltamivir carboxylate stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a combined working solution of oseltamivir-d3 and oseltamivir carboxylate-d3 in methanol at an appropriate concentration (e.g., 100 ng/mL).[12]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for sample clean-up that effectively removes plasma proteins and other endogenous interferences, leading to a cleaner extract and reduced matrix effects compared to simpler protein precipitation methods.[8][13]
Caption: Solid-Phase Extraction Workflow for Plasma Samples.
Protocol:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma (calibration standard, QC, or unknown sample).[8]
-
Internal Standard Addition: Add 50 µL of the combined d3-internal standard working solution to each tube and vortex briefly.
-
Acidification: Add 500 µL of 1% formic acid in water and vortex for 15 seconds.[8] This step helps in disrupting protein binding and ensures the analytes are in a suitable ionic state for retention on the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove salts and other polar interferences.
-
Elution: Elute the analytes and internal standards with 1 mL of an appropriate organic solvent mixture (e.g., acetonitrile:methanol, 50:50, v/v).
-
Final Sample: The eluate is ready for direct injection into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
The choice of a C18 stationary phase provides good retention and separation for the moderately polar oseltamivir and its more polar metabolite.[8] A gradient elution is often employed to ensure sharp peak shapes and a short run time.
| Parameter | Condition |
| Column | Symmetry C18, 100 mm x 4.6 mm, 5 µm[8] |
| Mobile Phase A | 10 mM Ammonium Formate in Water[8] |
| Mobile Phase B | Acetonitrile[8] |
| Flow Rate | 1.0 mL/min (with a split to deliver ~300 µL/min to the MS)[8] |
| Gradient | Isocratic: 70% B[8] |
| Column Temperature | 40 °C[8] |
| Injection Volume | 10 µL |
| Run Time | ~2.0 minutes[8] |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The MRM transitions are highly specific and provide excellent sensitivity.
| Parameter | Oseltamivir | Oseltamivir-d3 | Oseltamivir Carboxylate | Oseltamivir Carboxylate-d3 |
| Precursor Ion (m/z) | 313.4 | 316.4 | 285.3 | 288.3 |
| Product Ion (m/z) | 225.1 | 228.0 | 138.0 | 200.0 |
| Dwell Time (ms) | 200 | 200 | 200 | 200 |
| Collision Energy (eV) | ~25 | ~25 | ~25 | ~25 |
Note: Collision energies and other source-dependent parameters should be optimized for the specific instrument being used.[8]
Caption: MRM Transitions for Analytes and Internal Standards.
Method Validation
A full validation of this bioanalytical method should be performed according to the current guidelines from the FDA and/or EMA.[1][2][3][4][5][6][7] Key validation parameters to be assessed include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standards in blank plasma from at least six different sources.
-
Linearity and Range: The method should be linear over a clinically relevant concentration range. For example, 0.5-200 ng/mL for oseltamivir and 2.0-800 ng/mL for oseltamivir carboxylate.[8][13] The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.[14]
-
Accuracy and Precision: The intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[14]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery and Matrix Effect: The extraction recovery of the analytes and internal standards should be consistent and reproducible.[8][13] Matrix effects should be evaluated to ensure that co-eluting endogenous components do not suppress or enhance the ionization of the analytes.
-
Stability: The stability of the analytes in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[15][16][17]
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of oseltamivir and oseltamivir carboxylate in human plasma. The use of deuterated internal standards ensures the highest level of data quality, making this method ideally suited for demanding applications in clinical research and drug development. The detailed protocol for solid-phase extraction and the optimized LC-MS/MS parameters offer a solid foundation for implementation in any bioanalytical laboratory.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
Jain, R., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 75, 137-144. [Link]
-
Veldkamp, A., et al. (2013). Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Analytical and Bioanalytical Chemistry, 405(2-3), 979-990. [Link]
-
Green, M. D., et al. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 14(4), 611-615. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(1), 19-28. [Link]
-
He, J., et al. (2012). Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. Journal of Bioanalysis & Biomedicine, 4(5), 074-080. [Link]
-
Jain, R., et al. (2013). Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. ResearchGate. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation. [Link]
-
GaBI Journal Editor. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]
-
Slideshare. (2015). Bioanalytical method validation emea. [Link]
-
Yunoos, M., & Sankar, D. G. (2015). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. Acta Chromatographica, 34(3), 373-382. [Link]
-
Sree, N., et al. (2018). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4287-4294. [Link]
-
Lakeev, S. S., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal, 57(1), 101-108. [Link]
-
Lowes, S., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis, 4(4), 309-311. [Link]
-
U.S. Food and Drug Administration. (2012). Clinical Pharmacology and Biopharmaceutics Review(s) - Tamiflu. [Link]
-
Sireesha, D., et al. (2020). Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method and its Application to Disposition Kinetics. Current Pharmaceutical Analysis, 16(2), 143-152. [Link]
-
Srichana, T., et al. (2011). Development and Validation of Oseltamivir Carboxylate in Human Plasma by HPLC-UV Detection and its Application for a Pharmacokinetic Study. Songklanakarin Journal of Science and Technology, 33(4), 409-415. [Link]
-
Lakeev, S. S., et al. (2023). Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance on Bioanalytical Method Validation. [Link]
-
Arnold, M. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. LinkedIn. [Link]
-
Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]
-
Lakeev, S. S., et al. (2023). Determination of oseltamivir in human plasma by HPLC-MS/MS. Tomsk State University Research Library. [Link]
-
Jain, R., et al. (2013). Extraction recovery for oseltamivir and oseltamivir carboxylate from human plasma (n= 6). ResearchGate. [Link]
-
Lin, C. C., et al. (2012). Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. PLOS ONE, 7(10), e46062. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. FDA issues final guidance on bioanalytical method validation [gabionline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 8. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]
- 11. ingentaconnect.com [ingentaconnect.com]
- 12. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. vital.lib.tsu.ru [vital.lib.tsu.ru]
Troubleshooting & Optimization
Technical Support Center: Oseltamivir-d3 Phosphate Isotopic Integrity
Introduction: The "Disappearing" Label Phenomenon
Welcome to the technical support center for Oseltamivir-d3 Phosphate. If you are accessing this guide, you are likely experiencing a loss of Internal Standard (IS) signal, variable response factors, or unexpected mass shifts during LC-MS/MS analysis.
The Critical Insight:
Most commercially available Oseltamivir-d3 is labeled on the ethyl ester side chain (
This guide distinguishes between these two failure modes and provides self-validating protocols to resolve them.
Module 1: Diagnostic Triage
Before adjusting your method, you must identify whether you are facing Atomic Exchange or Chemical Degradation.
Symptom Checker
| Observation | Diagnosis | Probability |
| IS Peak Area drops; New peak appears at lower mass (-28 Da). | Hydrolysis (Label Loss). The ethyl-d3 group has been cleaved off, leaving non-deuterated Oseltamivir Carboxylate. | High (Common in plasma/high pH) |
| IS Peak Area drops; Mass spectrum shows M+2 or M+1 abundance increase. | Back-Exchange. Deuterium atoms are swapping with solvent protons. Rare for ethyl-d3, possible for acetyl-d3 variants. | Low (Specific to label position) |
| IS Peak Area varies between injections; RT shifts. | Matrix Effect / pH Mismatch. Differential ionization or chromatography issues, not exchange. | Medium |
Decision Logic (Graphviz)
Figure 1: Diagnostic workflow to distinguish between hydrolytic cleavage of the label and isotopic back-exchange.
Module 2: Mechanism & Root Cause Analysis
The Hydrolysis Trap (The Primary Culprit)
Oseltamivir Phosphate is an ethyl ester.[1] In biological matrices (plasma/liver), Carboxylesterase-1 (CES1) rapidly converts Oseltamivir to Oseltamivir Carboxylate.
-
The Problem: If your IS is Oseltamivir-d3 (ethyl-d3) , the deuterium is located on the "leaving group."
-
The Result: Hydrolysis
Loss of Ethyl-d3 Formation of unlabeled Oseltamivir Carboxylate. -
Impact: Your IS disappears from the MRM channel (315.4
product) and appears in the analyte channel (or metabolite channel), causing massive quantification errors.
True Deuterium-Hydrogen Exchange
This occurs if the deuterium is placed on an exchangeable position, such as:
-
N-D bonds (Amide/Amine): These exchange instantly with protic solvents (Water/Methanol). Note: Commercial standards rarely label here for this reason.
-
C-D bonds alpha to Carbonyls: If the label is on the acetyl group (
), keto-enol tautomerism can facilitate exchange under acidic or basic conditions, though this is slower.
Module 3: Troubleshooting Protocols
Protocol A: The Acid Stabilization System (Prevents Hydrolysis)
Use this if you diagnosed "Hydrolysis" in Module 1.
Objective: Inhibit plasma esterases immediately upon sample collection to preserve the ethyl-d3 ester bond.
Reagents:
-
Stabilizer: 1M Dichlorvos (Esterase Inhibitor) OR 5% Formic Acid.
-
Matrix: Human/Rat Plasma.
Step-by-Step:
-
Collection: Pre-load collection tubes with the stabilizer.
-
Option A (Chemical): Add 5% Formic Acid (10 µL per 1 mL plasma) to lower pH to ~4.0.
-
Option B (Enzymatic): Add Dichlorvos (final concentration 20 µg/mL).
-
-
Processing: Keep all samples on ice (4°C). Esterase activity doubles with every 10°C increase.
-
Extraction: Avoid high pH buffers (pH > 8.0) during Liquid-Liquid Extraction (LLE). Use Ammonium Acetate (pH 4-5).
Validation Check: Spike Oseltamivir-d3 into plasma at room temperature. Monitor the peak area of Oseltamivir Carboxylate (Metabolite) over 4 hours.
-
Pass: Metabolite < 1% of IS area.[2]
-
Fail: Metabolite > 5% (Increase acid concentration).
Protocol B: Solvent & pH Optimization (Prevents Back-Exchange)
Use this if you diagnosed "Back-Exchange" (M+2/M+1 peaks).
Objective: Minimize the availability of exchangeable protons during reconstitution and chromatography.
The "Protic Risk" Table:
| Solvent/Buffer | Risk Level | Mechanism | Recommendation |
| Water (Neutral) | Low | Slow exchange | Safe for short term. |
| Methanol (Protic) | Medium | Facilitates proton transfer | Use Acetonitrile (Aprotic) instead. |
| Ammonium Hydroxide (pH > 9) | Critical | Base-catalyzed enolization | Avoid. Promotes both exchange and hydrolysis. |
| Formic Acid (pH < 3) | High | Acid-catalyzed enolization | Keep pH moderated (3.5 - 5.0). |
Step-by-Step:
-
Reconstitution: Dissolve dry extract in Acetonitrile:Water (10:90) rather than Methanol.
-
Mobile Phase: Use Ammonium Formate (2mM, pH 3.5) . This pH is the "sweet spot"—acidic enough to improve ionization, but not acidic enough to catalyze rapid enolization exchange.
-
Temperature: Lower the column oven temperature to 30°C. High heat accelerates exchange rates.
Module 4: Frequently Asked Questions (FAQs)
Q1: My Oseltamivir-d3 IS peak is splitting. Is this isotopic exchange? A: Unlikely. Peak splitting is usually a chromatography issue. However, Oseltamivir has two rotamers that can separate at low temperatures. Ensure your column temperature is at least 25°C-30°C to collapse these rotamers, but not high enough (>50°C) to cause degradation.
Q2: Can I use Oseltamivir-d3 labeled on the ring instead of the ethyl group? A: Yes, and it is often superior. If you purchase Oseltamivir-d3 labeled on the cyclohexene ring, the label is not lost during hydrolysis. This allows you to track both the prodrug and the metabolite using the same isotopic pattern. However, these standards are more expensive and harder to synthesize.
Q3: I see a "Crosstalk" signal in my blank after running a high standard. Is this exchange? A: This is likely carryover , not exchange. Oseltamivir is sticky.
-
Fix: Use a needle wash of Acetonitrile:Water:Formic Acid (40:40:20). The acid helps protonate the amine for solubility, and the organic dissolves the lipophilic ester.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. Link
-
Stability of Oseltamivir in Plasma. Journal of Chromatography B. (2000). "Quantitative determination of oseltamivir and oseltamivir carboxylate in human plasma." (Establishes the rapid hydrolysis of the ethyl ester in plasma and the need for acidification). Link
-
Hydrogen-Deuterium Exchange Mechanisms. Journal of The American Society for Mass Spectrometry. (2009). "Mechanisms of deuterium-hydrogen exchange of internal standards in LC-MS." Link
-
Oseltamivir Phosphate Structure & Properties. PubChem Compound Summary for CID 65028. Link
Sources
Technical Support Center: Minimizing Matrix Effects in Oseltamivir LC-MS/MS Analysis
Welcome to the bioanalytical technical support center for the quantitation of oseltamivir (OST) and its active metabolite, oseltamivir carboxylate (OSC). This guide provides researchers and drug development professionals with field-proven, self-validating strategies to troubleshoot and eliminate matrix effects (MEs) during LC-MS/MS workflows.
Core Principles: The Causality of Matrix Effects
Matrix effects in electrospray ionization (ESI) occur when co-eluting endogenous components—primarily glycerophospholipids from plasma—compete with OST and OSC for ionization energy and space at the droplet surface[1][2]. Because OSC is a highly polar carboxylic acid, it elutes early in reversed-phase chromatography, often co-eluting with poorly retained matrix components or late-eluting phospholipids retained from previous injections[2].
This competition alters the ionization efficiency, leading to severe signal suppression, which compromises the lower limit of quantification (LLOQ) and assay reproducibility[2][3]. Understanding this mechanism is the first step in troubleshooting your assay.
Mechanism of ESI ion suppression caused by phospholipid competition at the droplet surface.
Sample Preparation Workflows
While protein precipitation (PPT) is fast, it leaves >90% of phospholipids in the extract, causing severe matrix effects[1][3]. To minimize MEs for OST and OSC, Solid Phase Extraction (SPE) is the gold standard, effectively removing phospholipid interferences[3][4].
Quantitative Comparison of Extraction Methods
| Extraction Method | Oseltamivir Absolute ME (%) | OSC Absolute ME (%) | Phospholipid Removal | Reference |
| Protein Precipitation (PPT) | 45 - 60% (Severe Suppression) | 35 - 50% (Severe Suppression) | < 10% | [2][3] |
| Liquid-Liquid Extraction (LLE) | 85 - 90% | N/A (OSC is too polar for LLE) | ~ 70% | [5] |
| Solid Phase Extraction (SPE) | 94.4% (Minimal Suppression) | 92.7% (Minimal Suppression) | > 95% | [4][6] |
Step-by-Step Methodology: Optimized SPE Protocol
To create a self-validating system, this protocol includes steps to continuously monitor extraction recovery and matrix effects[7].
-
Sample Aliquoting & Stabilization: Aliquot 200 µL of human plasma. Critical Step: Ensure blood was collected with sodium fluoride (NaF) to inhibit esterase activity and prevent ex vivo hydrolysis of OST to OSC[2].
-
Internal Standard Addition: Spike samples with stable-isotope labeled internal standards (SIL-IS), specifically Oseltamivir-D3 (or D5) and OSC-D3. Causality: SIL-IS co-elutes exactly with the analytes, experiencing the identical matrix effect and normalizing the response[4][8].
-
Acidification: Add 200 µL of 2% phosphoric acid to disrupt protein binding and ensure analytes are protonated for retention on a standard C18 or mixed-mode cation exchange (MCX) SPE cartridge.
-
Conditioning: Condition the SPE cartridge with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.
-
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
-
Washing: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of 5% methanol in water. Causality: This removes salts and highly polar matrix components without prematurely eluting the polar OSC.
-
Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the analytes (if using MCX) or disrupts secondary interactions, while leaving strongly retained phospholipids trapped on the sorbent.
-
Evaporation & Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase (e.g., 10 mM ammonium formate : acetonitrile, 30:70 v/v)[4][6].
Chromatographic & Mass Spectrometry Optimization
If PPT must be used for high-throughput screening, chromatographic separation of phospholipids from OST/OSC is mandatory[1].
-
Mobile Phase Modifiers: The addition of formic acid alters ionization efficiency. Studies show that 0.5 mM formic acid provides the highest signal intensity for OST/OSC (up to 5.3-fold higher than electrolyte-free phases) and dramatically decreases matrix interference[2]. Avoid high concentrations (>50 mM), which will suppress the ESI response.
-
Gradient Optimization: Phospholipids typically elute late in reversed-phase LC. To prevent them from interfering with subsequent injections, implement a "column wash" step at 95% organic at the end of every gradient cycle, or use a specific column (e.g., 2.1 × 20 mm C18) with a methanol/acetonitrile mixture to chromatographically resolve drugs from phospholipids[1].
Systematic troubleshooting workflow to diagnose, mitigate, and validate matrix effects.
Troubleshooting FAQs
Q: How do I mathematically calculate the absolute matrix effect for my oseltamivir assay? A: Establish a self-validating protocol using the post-extraction fortification method[7]. Prepare two sets of samples:
-
Set 1: Neat standard solutions of OST and OSC in the reconstitution solvent.
-
Set 2: Blank matrix extracted, then spiked with OST and OSC post-extraction. Calculation:Absolute ME (%) = (Peak Area of Set 2 / Peak Area of Set 1) × 100. A value of 100% means no matrix effect; <100% indicates ion suppression; >100% indicates ion enhancement.
Q: I am seeing severe ion suppression for oseltamivir carboxylate (OSC) but not oseltamivir (OST). Why? A: OSC is a highly polar carboxylic acid, meaning it elutes much earlier on a standard C18 column compared to the prodrug OST[4]. Early-eluting zones are notorious for containing un-retained salts, endogenous polar metabolites, and poorly retained proteins that cause massive ESI suppression. Solution: Increase the aqueous hold time at the start of your gradient to push OSC past the solvent front/void volume, or switch to a polar-embedded or HILIC column for better OSC retention.
Q: Can I just use a structural analog as an internal standard to save costs? A: This is highly discouraged for OST/OSC bioanalysis. Because matrix effects are highly localized at specific retention times, an analog IS (which elutes at a different time) will not experience the exact same ion suppression as the analytes. You must use stable-isotope labeled internal standards (SIL-IS) such as deuterated oseltamivir (OST-d3 or d5) and oseltamivir carboxylate-d3[2][4][8]. They co-elute perfectly and self-correct for any residual matrix effects.
Q: My matrix effect is acceptable, but my OST recovery is highly variable. What is happening? A: Oseltamivir is an ethyl ester prodrug that is rapidly hydrolyzed by esterases in human plasma[4]. If your blood collection tubes lack an esterase inhibitor (like Sodium Fluoride), or if your sample processing is done at room temperature, OST is converting to OSC ex vivo. This mimics poor extraction recovery but is actually degradation. Always collect blood in NaF/EDTA tubes and process samples on ice[2].
References
-
[4] Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. nih.gov. 4
-
[1] Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. nih.gov. 1
-
[6] Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study. nih.gov. 6
-
[3] A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis. slideshare.net. 3
-
[2] Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. nih.gov. 2
-
[7] Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats. plos.org. 7
-
[8] Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats - Our journal portfolio. plos.org. 8
-
[5] Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. researchgate.net. 5
Sources
- 1. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
optimizing chromatographic resolution between oseltamivir and its deuterated analog
Technical Support Center: Optimizing Chromatographic Resolution Between Oseltamivir and Oseltamivir-d3
From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for antiviral chromatography. Separating an active pharmaceutical ingredient (API) from its stable-isotope-labeled (SIL) analog—or intentionally forcing them to co-elute—is one of the most mechanically demanding tasks in analytical chemistry. This guide provides the theoretical causality and practical workflows required to control the chromatographic behavior of oseltamivir and its deuterated internal standard, oseltamivir-d3.
Part 1: The Physics of the Chromatographic Deuterium Effect (CDE)
Before adjusting your instrument parameters, you must understand why isotopologues separate. The substitution of hydrogen for deuterium lowers the zero-point vibrational energy of the chemical bond. Consequently, the C–D bond is shorter, more compact, and less polarizable than the C–H bond.
In Reversed-Phase Liquid Chromatography (RPLC), retention is primarily driven by London dispersion forces (induced dipole interactions) between the analyte and the hydrophobic stationary phase. Because oseltamivir-d3 is less polarizable, it exhibits weaker dispersive interactions with the column. As a result, the deuterated analog elutes earlier than the unlabeled oseltamivir. This phenomenon is universally known in chromatography as the Inverse Isotope Effect .
Part 2: Troubleshooting & FAQs
Q1: My LC-MS/MS quantitation assay is failing because oseltamivir-d3 elutes 0.15 minutes before oseltamivir, leading to differential matrix effects. How do I force them to co-elute? A1: To ensure true co-elution for internal standard correction, you must intentionally suppress the system's resolving power for the isotopic difference.
-
The Causality: Isotope separation is driven by minute enthalpy differences (
). According to the van 't Hoff equation, increasing the temperature minimizes the impact of these enthalpic differences on the selectivity factor ( ). -
The Fix: Increase your column compartment temperature to 45°C–50°C. Switch from an isocratic method to a steep gradient (>5% organic modifier per minute) and use a standard-efficiency column (e.g., 3 µm particle size) rather than a high-efficiency sub-2 µm UHPLC column.
Q2: I am conducting a Kinetic Isotope Effect (KIE) study and need to baseline-separate oseltamivir and oseltamivir-d3 using UV detection. How can I maximize resolution?
A2: You must exploit the subtle thermodynamic differences and maximize theoretical plates (
-
The Causality: Lowering the temperature amplifies the enthalpic differences between the isotopologues, slowing down the partitioning kinetics and increasing
. Furthermore, standard C18 columns rely purely on dispersive forces. Switching to a Pentafluorophenyl (PFP) stationary phase introduces dipole-dipole and interactions. The highly electronegative fluorine atoms interact differently with C–D versus C–H bonds, significantly enhancing the Chromatographic Deuterium Effect (CDE) . -
The Fix: Drop the column temperature to 10°C–15°C. Use a sub-2 µm PFP column and apply a shallow isocratic mobile phase.
Q3: My peaks are tailing severely, which masks any subtle isotopic separation. How do I correct the peak shape? A3: Oseltamivir contains a basic primary amine with a pKa of approximately 7.7.
-
The Causality: Operating at a mobile phase pH near the analyte's pKa results in a mixed population of ionized and neutral molecules transitioning dynamically on the column, causing severe peak broadening and tailing.
-
The Fix: Buffer the mobile phase at least 2 pH units away from the pKa. Use 0.1% Formic Acid (pH ~2.7) to ensure full protonation, or a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10) if using a pH-resilient hybrid silica column.
Part 3: Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, both protocols below are designed as self-validating systems . The method cannot be considered successful unless the internal mathematical checks are met.
Protocol A: Forced Co-Elution (For High-Throughput LC-MS/MS)
Objective: Achieve a resolution (
-
Preparation: Install a standard C18 column (e.g., 50 x 2.1 mm, 3.0 µm). Set the column oven to 45°C.
-
Mobile Phase: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.
-
Execution: Program a steep linear gradient from 10% B to 90% B over 3.0 minutes at a flow rate of 0.5 mL/min. Inject a 1:1 molar mixture of oseltamivir and oseltamivir-d3.
-
System Validation Check: Extract the Extracted Ion Chromatograms (XICs). Calculate the retention time difference (
).-
Validation Criteria: The system is validated only if
min. If the criteria fail, increase the column temperature by an additional 5°C and increase the gradient slope.
-
Protocol B: Baseline Separation (For Isotopic Purity Analysis)
Objective: Achieve baseline separation (
-
Preparation: Install a high-efficiency PFP column (e.g., 100 x 2.1 mm, 1.7 µm). Set the column oven to 10°C.
-
Mobile Phase: Phase A: 0.1% Formic Acid in Water (for extreme resolution, substitute
with to leverage solvent isotope effects). Phase B: Methanol (Methanol provides better shape selectivity than Acetonitrile for PFP columns). -
Execution: Program a shallow isocratic hold at 15% B for 15 minutes at a flow rate of 0.2 mL/min. Inject the sample alongside a void volume marker (e.g., uracil).
-
System Validation Check: Determine the void time (
). Calculate the retention factors ( ) and the selectivity factor ( ).-
Validation Criteria: The system is validated only if
and . If , decrease the organic modifier by 2% to increase retention time and theoretical plate interactions.
-
Part 4: Quantitative Data Summary
The following table summarizes the expected retention shifts and resolution factors under varying thermodynamic and chemical conditions.
| Analytical Goal | Column Type | Temp (°C) | Mobile Phase | Elution Profile | Oseltamivir RT (min) | Oseltamivir-d3 RT (min) | Resolution ( |
| LC-MS/MS Co-elution | C18 (3.0 µm) | 45 | 0.1% FA in | Steep Gradient | 2.45 | 2.44 | < 0.2 |
| Baseline Separation | PFP (1.7 µm) | 10 | 0.1% FA in | Isocratic (15% B) | 8.72 | 8.45 | > 1.5 |
| Enhanced Separation | C18 (1.7 µm) | 10 | 0.1% FA in | Isocratic (15% B) | 9.15 | 8.80 | > 1.2 |
Part 5: Workflow Visualization
Fig 1: Decision matrix for optimizing oseltamivir isotopologue chromatographic resolution.
Part 6: References
-
Secondary isotope effects in liquid chromatography behaviour of 2H and 3H labelled solutes and solvents. Journal of Chromatography A (PubMed). URL:[Link]
-
Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns. Analytical Chemistry (ACS Publications). URL:[Link]
addressing ion suppression in oseltamivir quantification
Welcome to the LC-MS/MS Technical Support Hub .
Ticket ID: #OS-ION-SUP-001 Topic: Troubleshooting Ion Suppression in Oseltamivir (Tamiflu) & Oseltamivir Carboxylate Quantification Assigned Scientist: Senior Application Specialist, Bioanalytical Division
Executive Summary
You are likely experiencing signal instability or sensitivity loss due to matrix effects —specifically ion suppression caused by endogenous phospholipids or salts co-eluting with your analytes. Oseltamivir (OS) is a prodrug that hydrolyzes to the polar metabolite Oseltamivir Carboxylate (OSC). Because OSC is highly polar, it often elutes early in Reverse Phase (RP) chromatography, placing it directly in the "suppression zone" of unretained matrix components.
This guide provides a validated workflow to diagnose, remediate, and prevent these issues.
Module 1: Diagnosis (The "Ghost" Peak Protocol)
Before changing your extraction method, you must visualize where the suppression is occurring relative to your analyte peak. We use the Post-Column Infusion (PCI) method.[1][2]
Protocol: Post-Column Infusion Setup
-
Prepare Infusion Solution: Prepare a clean solution of Oseltamivir and OSC (approx. 100–500 ng/mL) in your mobile phase.
-
Bypass Column: Connect a syringe pump containing this solution to a T-piece (mixing tee).
-
Connect LC: Connect the LC column effluent to the other inlet of the T-piece.
-
Inject Matrix: Inject a blank extracted biological matrix (e.g., plasma extracted via your current method) into the LC system.
-
Monitor: The MS will show a high, steady baseline (from the infusion). Watch for "dips" or negative peaks.
Interpretation:
-
Steady Baseline: No suppression.
-
Dip/Valley: Ion suppression zone. If your analyte elutes here, you have a problem.
Figure 1: Schematic of the Post-Column Infusion (PCI) system for visualizing matrix effects.
Module 2: The "Anchor" (Internal Standards)
Critical Rule: You cannot rely on structural analogs (e.g., different drugs) for Oseltamivir quantification in complex matrices. You must use Stable Isotope Labeled Internal Standards (SIL-IS).
Why? Ion suppression is often transient. If the IS does not co-elute exactly with the analyte, it will experience a different degree of suppression, rendering the correction useless.
| Feature | Analog IS (e.g., different drug) | Deuterated IS (Oseltamivir-d3) |
| Retention Time | Different from Analyte | Identical to Analyte |
| Matrix Effect | Experiences different suppression | Experiences identical suppression |
| Correction | Poor (R² < 0.98 likely) | Excellent (R² > 0.995) |
| Recommendation | DO NOT USE | MANDATORY |
Recommendation: Use Oseltamivir-d3 and Oseltamivir Carboxylate-d3 .[3][4][5]
Module 3: Sample Preparation (The Cleanup)
If Module 1 confirms suppression, you must clean the sample. Phospholipids (glycerophosphocholines) are the primary offenders in plasma.
Option A: Protein Precipitation (PPT) – The "Dirty" Quick Fix
-
Status: High Risk.
-
Mechanism: Adds organic solvent (Acetonitrile/Methanol) to crash proteins.
-
Issue: Does not remove phospholipids. They remain in the supernatant and often elute later, causing suppression in subsequent injections (carryover suppression).
-
Fix: Use Phospholipid Removal Plates (e.g., Waters Ostro™, Agilent Captiva™) instead of standard centrifugation.
Option B: Mixed-Mode Cation Exchange (MCX) – The Gold Standard
-
Status: Highly Recommended.
-
Mechanism: Oseltamivir is a base (amine). MCX retains the analyte via charge (cation exchange) and hydrophobicity, allowing you to wash away neutral phospholipids and salts before elution.
MCX Protocol for Oseltamivir:
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load: Plasma (acidified with 2% H3PO4). Acidification ensures the amine is protonated.
-
Wash 1: 2% Formic Acid (removes proteins/salts).
-
Wash 2: 100% Methanol (CRITICAL: removes neutral phospholipids).
-
Elute: 5% Ammonium Hydroxide in Methanol (releases the basic analyte).
Figure 2: Decision tree for selecting the appropriate sample preparation strategy to eliminate matrix effects.
Module 4: Chromatographic Strategy
If you cannot change sample prep, you must chromatographically separate the analyte from the suppression zone.
-
The Problem: Oseltamivir Carboxylate (OSC) is polar. On a standard C18 column, it elutes near the void volume (solvent front), where salts and unretained proteins cause massive suppression.
-
The Solution:
-
Column: Use a polar-embedded C18 (e.g., Waters Symmetry Shield, Phenomenex Synergi Hydro) or a HILIC column to increase retention of OSC.
-
Mobile Phase: Use Ammonium Formate (10mM) + 0.1% Formic Acid . The ammonium ions help buffer the pH and improve peak shape for the carboxylate.
-
Gradient: Ensure a high-organic wash at the end of every run to flush phospholipids that might elute in the next injection.
-
FAQs: Troubleshooting Specific Failures
Q1: My QC samples fail at the Lower Limit of Quantification (LLOQ), but standards pass. Why? A: This is a classic matrix effect discrepancy. Your standards might be in "clean" solvent or a different lot of plasma than your QCs.
-
Action: Perform the Matrix Factor test (compare peak area of Analyte spiked into extracted blank matrix vs. Analyte in neat solvent).[4] If the ratio < 0.85 or > 1.15, you have significant suppression/enhancement. Switch to the MCX protocol defined in Module 3.
Q2: Can I use Oseltamivir-d3 as the internal standard for Oseltamivir Carboxylate? A: No. Oseltamivir (prodrug) and OSC (metabolite) have different retention times. If suppression occurs at the OSC retention time, the Oseltamivir-d3 (eluting later) will not "see" it and will not correct for it. You must use Oseltamivir Carboxylate-d3 .
Q3: I see oseltamivir peaks in samples that should only contain the metabolite. Is my column converting it? A: It is likely In-Source Fragmentation or Hydrolysis during storage .
-
Hydrolysis:[6] Oseltamivir is an ester.[4] If blood collection tubes do not contain an esterase inhibitor (like Sodium Fluoride/Potassium Oxalate ), the prodrug converts to the metabolite in the tube [1].
-
In-Source: High cone voltages can fragment the prodrug into the metabolite species inside the source. Check your source parameters by injecting pure Oseltamivir and monitoring the OSC transition.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][8] Link
-
Gupta, A., et al. (2013).[3] Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS.[3][4][6] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry. Link
-
Niazi, A., et al. (2024).[2] Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS.[1][2] Molecules. Link
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impact of pH on the Stability of Deuterated Oseltamivir
Welcome to the Technical Support Center for analytical and formulation scientists working with deuterated oseltamivir (e.g., d3-oseltamivir). Because deuterated oseltamivir is predominantly utilized as an internal standard (IS) in sensitive LC-MS/MS pharmacokinetic assays, maintaining its structural integrity is paramount.
This guide synthesizes field-proven troubleshooting strategies, thermodynamic principles, and self-validating protocols to help you mitigate pH-induced degradation in your workflows.
Part 1: Core Troubleshooting Guide & FAQs
Q1: Why does my deuterated oseltamivir internal standard (IS) show significant signal variation and degradation during extended LC-MS/MS batch runs? A1: This is fundamentally a pH-dependent hydrolysis issue. Deuterated oseltamivir, mirroring its non-deuterated counterpart, is highly sensitive to pH fluctuations and exhibits maximal thermodynamic stability at exactly pH 4.0 [1].
-
The Causality: The molecule contains a highly labile ethyl ester linkage and an acetylamino group. If your extraction buffer or mobile phase drifts above pH 5.0, base-catalyzed hydrolysis rapidly cleaves the ethyl ester, converting your IS into deuterated oseltamivir carboxylate (d3-OC). Conversely, if the pH drops below 3.0, acid-catalyzed N,N-migration of the acetyl group occurs, forming Isomer I and Isomer II[2]. Signal variation happens because the parent mass is actively degrading into these metabolites in the autosampler.
Q2: Does the Kinetic Isotope Effect (KIE) change the optimal pH for deuterated oseltamivir compared to standard oseltamivir? A2: No. While the primary kinetic isotope effect can slightly alter the rate of base-catalyzed hydrolysis (if the rate-determining step involves the cleavage of a bond adjacent to the heavy isotope), the macroscopic degradation profile remains identical. Both compounds follow a biexponential decay at extreme pH levels with a shared stability maximum at pH 4.0[2]. You must treat the deuterated IS with the exact same pH precautions as the active pharmaceutical ingredient.
Q3: I am observing a white precipitate in my aqueous IS stock solutions over time, accompanied by a total loss of MS signal. What is causing this? A3: This occurs when unbuffered, non-purified water is used for stock preparation. Trace alkaline earth metals (like calcium) interact with the phosphate salt of oseltamivir to form insoluble calcium phosphate[2]. More critically, unbuffered water is susceptible to atmospheric CO2 absorption and subsequent pH drift. As the pH drifts upward, oseltamivir degrades rapidly (often within 14 days at room temperature)[2].
-
The Fix: Always use ultrapure water (18.2 MΩ·cm) and buffer your stock solutions with 0.1% anhydrous citric acid to lock the microenvironment at pH ~4.2[2].
Part 2: Quantitative Data Presentation
The following table summarizes the degradation kinetics of oseltamivir/deuterated oseltamivir across various pH microenvironments to help you select the correct buffer systems.
| pH Level | Storage Temp (°C) | Recommended Buffer System | Stability Limit (Shelf-life) | Primary Degradation Product |
| pH < 3.0 | 25°C | Phosphate / HCl | Moderate (Accelerated decay) | Isomer I, Isomer II |
| pH 4.0 - 4.2 | 2 - 8°C | Citric Acid / Acetate | > 84 days (Optimal) | None (Stable) |
| pH 4.0 - 4.2 | 25°C | Citric Acid / Acetate | ~ 46 - 63 days | Isomer I (<0.5%) |
| pH 7.0 | 25°C | Phosphate | < 14 days | d3-Oseltamivir Carboxylate |
| pH > 8.0 | 25°C | Borate / NaOH | Rapid degradation (Hours) | d3-Oseltamivir Carboxylate |
Part 3: Self-Validating Experimental Protocols
To ensure the integrity of your analytical data, the preparation of your deuterated IS must include built-in quality control checks.
Protocol: Preparation of pH-Stabilized d3-Oseltamivir Stock for LC-MS/MS
This protocol utilizes a self-validating feedback loop to confirm stability prior to batch analysis.
Step 1: Buffer Formulation Prepare a 50 mM ammonium formate buffer. Adjust the pH to exactly 4.0 ± 0.1 using LC-MS grade formic acid.
-
Causality: Ammonium formate is highly volatile (MS-compatible) and provides maximum buffering capacity right at pH 4.0, neutralizing any localized pH spikes during sample dissolution[3].
Step 2: Stock Dissolution Dissolve d3-oseltamivir phosphate in the pH 4.0 buffer to achieve a primary stock concentration of 1.0 mg/mL.
Step 3: Self-Validation Check (System Suitability) Immediately inject a diluted aliquot (e.g., 100 ng/mL) into the LC-MS/MS. Monitor the Multiple Reaction Monitoring (MRM) transitions for both intact d3-oseltamivir and its primary degradation product, d3-oseltamivir carboxylate.
-
Validation Metric: The peak area of the carboxylate must be <0.5% of the parent compound's peak area. If it exceeds this, your buffer pH is out of specification.
Step 4: Aliquoting and Cryo-Storage Aliquot the validated stock into low-bind microcentrifuge tubes and store at -20°C.
-
Causality: At pH 4.0 and -20°C, the thermodynamic energy required for ester hydrolysis is suppressed, rendering the solution stable for at least 191 days[3].
Step 5: Freeze-Thaw Verification Upon thawing a new aliquot for a daily run, repeat the MRM injection check (Step 3). This self-validates that no localized pH shifts occurred during the phase transition of freezing and thawing.
Part 4: System Workflows & Visualization
Degradation Pathway Map
The diagram below illustrates the divergent, pH-driven degradation pathways of deuterated oseltamivir.
pH-dependent degradation pathways of deuterated oseltamivir in aqueous solutions.
LC-MS/MS Sample Preparation Workflow
When extracting samples from biological matrices (which are typically pH 7.4), the IS must be protected.
Self-validating LC-MS/MS sample preparation workflow using d3-oseltamivir.
Part 5: References
-
Title: Chemical stability of oseltamivir in oral solution Source: ResearchGate URL: [Link]
-
Title: Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules Source: Chiang Mai University Journal of Natural Sciences URL: [Link]
-
Title: Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite in Human Plasma and Application in Bioequivalence Study Source: Asian Journal of Pharmaceutical Analysis URL: [Link]
Sources
Technical Support Center: Troubleshooting Co-Elution & Internal Standard Interference in LC-MS/MS
Status: Operational Operator: Senior Application Scientist Topic: Resolving Co-elution Anomalies (Analyte vs. Internal Standard) Context: LC-MS/MS Bioanalysis (Small Molecule/Peptide)
The Co-Elution Paradox: An Executive Summary
In quantitative LC-MS/MS, the relationship between your Analyte and Internal Standard (IS) is defined by a paradox: We want them to co-elute chromatographically, but we must strictly separate them mass-spectrometrically.
-
The Ideal State: A Stable Isotope Labeled IS (SIL-IS) co-elutes perfectly with the analyte. It experiences the exact same matrix suppression/enhancement at the exact same moment, normalizing the data.
-
The Failure Modes:
-
Cross-Talk (Interference): They co-elute, but the IS contributes signal to the analyte channel (or vice versa) due to isotopic impurity or insufficient mass difference.
-
The Deuterium Effect (Retention Shift): You used a Deuterated IS (
H), but it elutes slightly earlier than the analyte. They no longer experience the same matrix effect. -
Ion Suppression: The IS concentration is so high it suppresses the analyte's ionization.
-
This guide provides the diagnostic workflows to distinguish and resolve these issues.
Diagnostic Workflow: Identifying the Root Cause
Before changing your method, run this 3-step diagnostic to isolate the specific "co-elution" failure.
Diagram 1: The Co-Elution Troubleshooting Logic
Figure 1: Decision tree for categorizing co-elution failures into Retention Shifts (Deuterium Effect) or Signal Interference (Cross-Talk).
Issue #1: Cross-Talk (Isotopic Interference)
The Symptom: You see analyte peaks in your "Blank + IS" samples, or IS peaks in your "High Concentration Analyte" samples. The Cause:
-
Forward Interference (IS
Analyte): The SIL-IS contains a small % of unlabeled (native) analyte as a synthesis impurity. -
Reverse Interference (Analyte
IS): The analyte concentration is so high that its naturally occurring isotopes (M+2, M+3) overlap with the IS mass transition.
Protocol: Quantifying Cross-Talk
Step 1: The "IS Purity" Check (Forward)
-
Prepare a sample of Blank Matrix + Internal Standard (at working concentration).
-
Inject 5 replicates.
-
Monitor the Analyte MRM transition.
-
Calculation:
-
Acceptance Criteria: Must be
20% of the LLOQ response (FDA/EMA Guidelines).
Step 2: The "Mass Overlap" Check (Reverse)
-
Prepare a sample of Analyte at ULOQ (Upper Limit of Quantitation) without Internal Standard.
-
Inject 5 replicates.
-
Monitor the Internal Standard MRM transition.[1]
-
Calculation:
-
Acceptance Criteria: Must be
5% of the average IS response.
Solutions for Cross-Talk
| Scenario | Solution | Mechanism |
| IS Purity Failure | Use "Cleaner" IS | Switch from D3 to D6 or |
| IS Purity Failure | Reduce IS Conc. | Lowering the IS concentration reduces the absolute amount of impurity injected, often dropping it below the LLOQ threshold. |
| Reverse Failure | Change MRM | If Analyte is M and IS is M+3, the M+3 isotope of the analyte interferes. Switch to an M+6 IS or select a different product ion. |
Issue #2: The Deuterium Isotope Effect (Retention Shift)
The Symptom: Your Deuterated IS (e.g., Analyte-D6) elutes 0.1–0.3 minutes earlier than your Analyte.
The Cause: Deuterium (
Protocol: Mitigating Retention Shifts
Option A: The "Gold Standard" Fix (Switch Isotopes)
Replace Deuterium with
-
Constraint: These are often more expensive or harder to synthesize.
Option B: Chromatographic Convergence If you must use a Deuterated IS, you can force co-elution by altering the chromatography to be less selective for the isotope effect.
-
Change Mobile Phase: Switch from Methanol to Acetonitrile (or vice versa). The isotope effect is often solvent-dependent.
-
Lower the Temperature: Sometimes reducing column temperature improves peak focusing, masking the slight shift.
-
Reduce Gradient Slope: A shallower gradient may separate them more, but a steeper gradient might merge them. Caution: This may reduce separation from other matrix interferences.
Issue #3: Ion Suppression (The "Invisible" Co-elution Issue)
The Symptom: Linearity fails at the high end, or IS response varies wildly between samples and standards. The Cause: The IS and Analyte are competing for charge in the electrospray droplet. If the IS concentration is too high, it "steals" charge from the analyte (or vice versa).
Protocol: Optimization of IS Concentration
Do not arbitrarily pick an IS concentration. Follow this titration method:
-
Prepare Analyte Standards: Prepare a standard curve (LLOQ to ULOQ).
-
Prepare 3 IS Levels:
-
Low: ~20% of expected median analyte response.
-
Medium: ~50% of expected median analyte response.
-
High: ~Equal to ULOQ response.
-
-
Experiment: Run the standard curve with each IS level.
-
Analysis: Plot the Response Factor (Area Ratio) vs. Concentration.
-
Look for: Linearity (
) and slope consistency. -
Failure: If the curve plateaus at the high end with "High IS", you have suppression.
-
-
Recommendation: Choose the lowest IS concentration that still provides precise peak integration (S/N > 20:1).
Visualizing the "Perfect" Method
Diagram 2: Optimal IS Selection & Tuning Workflow
Figure 2: Workflow for selecting and validating an Internal Standard to minimize co-elution artifacts.
Frequently Asked Questions (FAQ)
Q: Can I use a structural analog (non-labeled) if I can't afford a SIL-IS? A: Yes, but you must abandon the goal of co-elution. An analog must be chromatographically separated from the analyte. If they co-elute, the analog will not compensate for matrix effects correctly (because it is chemically different) and may cause suppression.[2]
-
Rule: SIL-IS = Co-elute. Analog = Separate.
Q: My Deuterated IS shifts 0.2 min. Is this acceptable? A: It depends on the matrix effect profile.
-
Test: Perform a "Post-Column Infusion" (infuse analyte, inject blank matrix).[3] If the ion suppression zone (dip in baseline) is broad enough to cover both the Analyte and the shifted IS, it is acceptable. If the suppression is sharp and affects only one, the method is invalid.
Q: How do I mathematically correct for IS impurity? A: If you cannot buy a purer IS, you can use a linear regression correction, but it is risky for regulation.
-
Formula: Subtract the "Blank + IS" average area from all study sample analyte areas before calculating the ratio.
-
Warning: Most regulatory bodies (FDA/EMA) prefer you to resolve the root cause (lower IS conc or better IS) rather than applying mathematical patches.
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Ye, X., et al. (2025). Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations. Journal of Chromatographic Science. Retrieved from [Link]
Sources
improving recovery of oseltamivir during solid-phase extraction
Technical Support Center: Oseltamivir & Oseltamivir Carboxylate Recovery Guide
Executive Summary: The Chemistry of Recovery
Achieving high recovery for Oseltamivir (OS) and its active metabolite, Oseltamivir Carboxylate (OSC), requires navigating a "polarity trap."[1]
-
Oseltamivir (OS): A basic amine (pKa ~7.[1][2]7) ethyl ester.[1][2] Moderately hydrophobic.[1][2]
-
Oseltamivir Carboxylate (OSC): The hydrolytic metabolite.[1] It is amphoteric (contains both a basic amine and an acidic carboxyl group) and highly polar.
The Core Challenge: Standard C18 methods often fail to retain the polar metabolite (OSC) during the load/wash steps, leading to breakthrough and low recovery. Furthermore, the prodrug (OS) is unstable in plasma and can hydrolyze into the metabolite ex vivo, artificially inflating metabolite concentration and decreasing prodrug recovery.
This guide prioritizes Mixed-Mode Strong Cation Exchange (MCX) as the superior mechanism for simultaneous extraction, locking both analytes via their common amine group while allowing aggressive organic washing to remove matrix interferences.[1][2]
Diagnostic Troubleshooting Guide (Q&A)
Q1: I am seeing low absolute recovery (<60%) for the metabolite (OSC), but the prodrug (OS) recovery is fine. Why?
Diagnosis: This is a classic "Polarity Breakthrough" on C18 or improper pH control on MCX.[1][2]
-
The Mechanism: OSC is highly hydrophilic.[1] If you are using a C18 cartridge, OSC likely passes straight through during the loading step or is washed off with even small amounts of organic solvent (e.g., 5% Methanol).[1]
-
The Fix: Switch to Mixed-Mode Cation Exchange (MCX) .[1][2]
-
Why: MCX retains the analyte via a negative charge on the sorbent binding to the positive charge on the drug's amine group. This bond is strong enough to withstand 100% organic solvent washes, preventing breakthrough.[1][2]
-
Immediate Action: If you must use C18, eliminate organic solvent from your wash step entirely and use 0.1% Formic Acid in water only.[1]
-
Q2: My prodrug (OS) recovery is decreasing over time, while my metabolite (OSC) levels are surprisingly high.
Diagnosis: Ex vivo hydrolysis (enzymatic breakdown) is occurring during sample handling.
-
The Mechanism: Plasma esterases continue to convert OS to OSC even after blood collection.[1]
-
The Fix: You must inhibit esterase activity immediately upon collection.
-
Protocol: Collect blood into tubes containing Sodium Fluoride (NaF) or Potassium Oxalate.[1][2] Alternatively, add an esterase inhibitor like Dichlorvos (though NaF is safer and usually sufficient) or acidify the plasma immediately with buffer (pH 4) to inhibit enzymatic activity.[1]
-
Storage: Never store whole blood.[1][2] Centrifuge immediately (4°C) and store plasma at -70°C.
-
Q3: I have high variability (RSD > 15%) and signal suppression in LC-MS/MS.
Diagnosis: Inadequate matrix cleanup (Phospholipid buildup).
-
The Mechanism: Endogenous plasma phospholipids co-elute with your analytes, causing ion suppression in the MS source.
-
The Fix: Implement an aggressive organic wash.
-
Protocol (MCX Only): After loading and aqueous washing, wash the cartridge with 100% Methanol .
-
Why it works: On an MCX cartridge, the drugs are "locked" by ionic interaction.[1] You can wash with strong organic solvents to strip away hydrophobic phospholipids without eluting the drugs. This is impossible on C18, where 100% MeOH would elute everything.[1][2]
-
The "Gold Standard" Protocol: Mixed-Mode Cation Exchange (MCX)[1][2]
This protocol utilizes a polymeric mixed-mode strong cation exchanger (e.g., Oasis MCX, Strata-X-C).[1][2] It provides the most robust recovery (>90%) for both analytes simultaneously.[1]
Reagents:
-
Loading Buffer: 2% Phosphoric Acid (
) in water.[1][2] -
Elution Solvent: 5% Ammonium Hydroxide (
) in Methanol.[1][2]
| Step | Action | Mechanistic Rationale |
| 1. Pre-treatment | Dilute 200 µL Plasma 1:1 with Loading Buffer . Add Internal Standard. | Acidification (pH < 4) ensures the amine groups on OS and OSC are fully protonated ( |
| 2. Condition | 1 mL MeOH, then 1 mL Water.[1][2] | Activates the sorbent pores and removes manufacturing residues. |
| 3. Load | Load pre-treated sample at low flow rate (~1 mL/min). | The positively charged drugs bind to the negatively charged sulfonate groups on the sorbent. |
| 4. Wash 1 | 1 mL 2% Formic Acid in Water .[1][2] | Aqueous Wash: Removes salts, proteins, and hydrophilic interferences.[1] Keeps analytes ionized. |
| 5. Wash 2 | 1 mL 100% Methanol .[1][2] | Organic Wash: Crucial for removing hydrophobic phospholipids.[1][2] The drugs remain ionically bound. |
| 6. Elute | 2 x 500 µL Elution Solvent (5% | Neutralization: The high pH (>10) deprotonates the drug amines ( |
| 7. Post-Elution | Evaporate under | Concentrates the sample for maximum sensitivity. |
Visualized Workflows
Figure 1: SPE Mechanism & Logic Flow
This diagram illustrates the "Lock and Key" mechanism of the Mixed-Mode extraction, highlighting the critical pH switching states.
Caption: The "Lock and Key" mechanism of MCX extraction. Low pH locks the drug; high pH releases it.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose recovery issues.
Caption: Diagnostic tree for identifying the root cause of recovery failure based on analyte behavior.
Comparative Performance Data
The following table summarizes expected performance metrics for Oseltamivir extraction across different methodologies.
| Method | Recovery (OS) | Recovery (OSC) | Matrix Effect | Stability Risk | Verdict |
| Protein Precipitation (PPT) | >90% | >90% | High (Suppression) | Moderate | Good for high-conc samples; poor for trace analysis.[1][2] |
| Reverse Phase (C18) | >85% | <60% (Variable) | Moderate | Moderate | Not Recommended due to poor metabolite retention.[1][2] |
| Mixed-Mode (MCX) | >95% | >90% | Low (Cleanest) | Low | Recommended Gold Standard. |
References
-
Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite. Asian Journal of Pharmaceutical Analysis.
-
Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Journal of Chromatography B.
-
Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS. Journal of Chromatography B.
-
Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal.
Sources
Validation & Comparative
Validation of an Analytical Method for Oseltamivir: The Strategic Advantage of Deuterated Internal Standards
Executive Summary: The Bioanalytical Challenge
In the quantification of antiviral agents like Oseltamivir (Tamiflu®) and its active metabolite Oseltamivir Carboxylate (OSC) , the margin for error is non-existent. Pharmacokinetic (PK) and bioequivalence studies demand rigorous precision. However, biological matrices—human plasma, urine, and dried blood spots—are notoriously complex. They contain phospholipids, salts, and proteins that cause ion suppression or enhancement in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide objectively compares the validation of an analytical method using a Deuterated Internal Standard (Oseltamivir-d3/d5) against alternative methods (Structural Analogs and External Standardization).
The Verdict: While structural analogs (e.g., Venlafaxine, Ambroxol) offer a lower upfront cost, they frequently fail to compensate for matrix effects due to chromatographic drift. Deuterated standards are the only self-validating system that ensures regulatory compliance (FDA/EMA) by co-eluting with the analyte and experiencing identical ionization conditions.
The Comparative Landscape
The choice of Internal Standard (IS) dictates the robustness of your assay.[1] Below is a technical comparison of the three primary methodologies used in Oseltamivir validation.
Table 1: Comparative Performance Metrics
| Feature | Method A: Deuterated IS (Oseltamivir-d3) | Method B: Structural Analog (e.g., Venlafaxine) | Method C: External Std |
| Retention Time | Co-elutes with Analyte (Identical | Elutes at different | N/A |
| Matrix Effect Compensation | Complete. Corrects for ion suppression at the exact moment of ionization. | Partial. Misses transient suppression zones. | None. Highly susceptible to matrix variability. |
| Recovery Correction | Corrects for extraction losses (SPE/LLE) step-by-step. | Corrects for general losses, but chemical behavior differs.[2] | Assumes 100% recovery (High Error). |
| Precision (%CV) | < 5% (High Reliability) | 5–15% (Variable) | > 15% (Low Reliability) |
| Regulatory Risk | Low. Preferred by FDA/EMA for bioanalysis. | Moderate. Requires proof of "no matrix effect." | High. Often rejected for biological matrices. |
The Mechanism of Action: Why Deuterium Wins
To understand why the deuterated standard is superior, one must visualize the ionization environment in the MS source.
Diagram 1: Matrix Effect Compensation Mechanism
This diagram illustrates how co-elution ensures the Internal Standard experiences the exact same suppression as the analyte, neutralizing the error.
Caption: Co-elution of Deuterated IS ensures identical ion suppression, maintaining a constant response ratio unlike Analog IS.
Validated Experimental Protocol (LC-MS/MS)
This protocol is based on high-sensitivity methods validated for bioequivalence studies [1][2].
Phase 1: Sample Preparation (Solid Phase Extraction)
Objective: Remove proteins and phospholipids while retaining Oseltamivir and Carboxylate.
-
Aliquot: Transfer 200 µL of human plasma into a processing tube.
-
Internal Standard Addition: Add 50 µL of working IS solution (Oseltamivir-d3 and Oseltamivir Carboxylate-d3 at 500 ng/mL). Vortex for 15s.
-
Acidification: Add 500 µL of 1.0% Formic Acid in water. This disrupts protein binding and ionizes the basic amine groups.
-
SPE Loading: Use Orochem DVB-LP (or equivalent HLB) cartridges.
-
Elution: Elute with 0.2 mL Acetonitrile:Water (70:30 v/v).
-
Note: No evaporation/reconstitution is needed if using this high-organic elution, reducing loss [1].
-
Phase 2: LC-MS/MS Parameters[4][6][7]
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or Agilent Eclipse Plus C18.
-
Mobile Phase: 10 mM Ammonium Formate : Acetonitrile (30:70 v/v).[6][7] Isocratic flow.
-
Flow Rate: 0.5–1.0 mL/min.
-
Run Time: ~2.5 to 3.5 minutes (High throughput).
-
Mass Spectrometry: Triple Quadrupole (e.g., AB SCIEX 4500/5500) in Positive Ion Mode (ESI+).
MRM Transitions:
-
Oseltamivir: m/z 313.2 → 166.2
-
Oseltamivir-d3 (IS): m/z 316.2 → 169.2
-
Oseltamivir Carboxylate: m/z 285.2 → 138.1
-
Carboxylate-d3 (IS): m/z 288.2 → 141.1
Validation Data: The Evidence
The following data summarizes the performance of the deuterated method compared to typical analog performance [1][3].
Table 2: Accuracy & Precision Data (Inter-Batch)
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (% CV) | Status |
| Oseltamivir | 0.5 (LLOQ) | 94.4% | 4.2% | PASSED |
| 100 (Medium) | 98.1% | 2.1% | PASSED | |
| 200 (High) | 99.5% | 1.8% | PASSED | |
| Oseltamivir Carboxylate | 2.0 (LLOQ) | 92.7% | 5.5% | PASSED |
| 400 (Medium) | 101.2% | 3.0% | PASSED | |
| 800 (High) | 97.8% | 2.4% | PASSED |
Matrix Effect Analysis (Matrix Factor)
The Matrix Factor (MF) is the ratio of the peak area in the presence of matrix vs. in pure solution.
-
Ideal MF: 1.0
-
Oseltamivir-d3 Normalized MF: 0.98 – 1.02 (Near perfect compensation).
-
Analog Normalized MF: Typically 0.85 – 1.15 (Shows drift due to lack of co-elution).
Analytical Workflow Visualization
Diagram 2: High-Throughput LC-MS/MS Workflow
A step-by-step visualization of the validated protocol.
Caption: Streamlined workflow using SPE and Deuterated IS for maximum recovery and signal integrity.
Conclusion
For the validation of Oseltamivir and its metabolite, the use of a Deuterated Internal Standard is not optional—it is a critical control. The experimental data confirms that Oseltamivir-d3 provides superior correction for the significant matrix effects found in plasma and urine. While analog standards may suffice for preliminary screens, they introduce unacceptable risk in regulated bioequivalence studies.
Recommendation: Adopt Oseltamivir-d3 and Oseltamivir Carboxylate-d3 for all GLP-compliant bioanalytical assays.
References
-
Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Chromatography B. [Link]
-
Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic. Journal of Chromatography B. [Link]
-
Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. Pharmaceutical Chemistry Journal. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivircarboxylate—a validated assay for the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to Internal Standards in FDA/ICH M10 Bioanalytical Method Validation
As a Senior Application Scientist, I frequently observe method validation failures stemming from a fundamental misunderstanding of Internal Standard (IS) causality. The IS is not merely a volumetric marker; it is an active, self-validating probe designed to mathematically neutralize the chaotic variables of biological extraction and electrospray ionization (ESI).
The integrity of pharmacokinetic (PK) and toxicokinetic (TK) data relies entirely on the robustness of these bioanalytical methods. In 2022, the FDA adopted the harmonized 1, superseding the previous 2018 FDA guidance for drug quantification[1]. A cornerstone of this regulatory framework for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the rigorous selection, tracking, and validation of the Internal Standard[2].
Mechanistic Grounding: The Causality of IS Tracking
Why is an internal standard mandatory in LC-MS/MS? The answer lies in the physics of electrospray ionization and the reality of complex biological matrices.
When an extracted sample is injected, endogenous components (such as circulating phospholipids and salts) co-elute with the target analyte. As they enter the ESI source simultaneously, these matrix components compete with the analyte for the limited charge available on the surface of the electrospray droplets. This competition leads to unpredictable ion suppression or enhancement, fundamentally altering the ionization efficiency of the analyte[3].
To create a self-validating system, an IS is added at a known, constant concentration to every sample, calibrator, and Quality Control (QC)[3]. The analytical readout relies on the ratio of the Analyte peak area to the IS peak area. If the IS shares the exact physicochemical properties of the analyte, it will co-elute perfectly. Consequently, both molecules will be subjected to the exact same ionization suppression window. The suppression mathematically cancels out in the ratio, preserving the accuracy and precision of the quantification[2].
Comparative Analysis: Stable Isotope-Labeled (SIL) vs. Analog IS
The 1 explicitly states that for mass spectrometric detection, a Stable Isotope-Labeled Internal Standard (SIL-IS) is the preferred choice[4]. However, during early drug development, high costs or long synthesis lead times often necessitate the use of a structural analog IS[5].
The Isotope Effect Caveat: Not all SIL-IS are created equal. Deuterated standards (²H) can undergo hydrogen-deuterium exchange (HDX) in protic solvents (like methanol/water mobile phases), leading to isotope scrambling and signal loss[6]. Furthermore, deuterium slightly alters the molecule's lipophilicity, which can cause a chromatographic retention time shift compared to the unlabeled analyte. This shift exposes the analyte and IS to different matrix effects. For this reason, ¹³C or ¹⁵N labeled standards are the true "gold standard," as they co-elute flawlessly without exchange risks[5].
Performance Comparison of Internal Standards
| Feature | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS |
| Physicochemical Similarity | Identical to analyte (except mass) | Similar, but distinct pKa and logP |
| Chromatographic Co-elution | Perfect co-elution (Note: ²H may shift slightly) | Elutes at a different retention time |
| Matrix Effect Compensation | Excellent (Experiences identical ion suppression) | Poor to Moderate (Subject to different suppression windows) |
| Extraction Recovery Tracking | Mirrors analyte partitioning exactly | May partition differently during LLE/SPE |
| Regulatory Preference | Highly Recommended (ICH M10 Gold Standard) | Acceptable only with rigorous validation |
| Cost & Lead Time | High cost, complex synthesis | Lower cost, commercially available |
Self-Validating Experimental Protocol: Evaluating IS Tracking
To prove to regulatory bodies that your IS adequately tracks the analyte, you must evaluate the IS-Normalized Matrix Factor (MF) and Extraction Recovery. This protocol utilizes the industry-standard Matuszewski method to isolate matrix effects from recovery losses, ensuring your method is a self-validating system[4].
Materials:
-
6 independent lots of blank biological matrix (e.g., human plasma), including at least one lipemic and one hemolyzed lot[6].
-
Analyte and IS stock solutions.
Step-by-Step Methodology:
-
Set A (Neat Solution): Prepare the analyte and IS in the reconstitution solvent (e.g., mobile phase) at Low and High Quality Control (QC) concentrations.
-
Set B (Post-Extraction Spike): Perform your sample extraction (e.g., Solid Phase Extraction or Protein Precipitation) on the 6 lots of blank matrix. Spike the analyte and IS into the extracted matrix at the same concentrations as Set A[4].
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the 6 lots of blank matrix before extraction. Process the samples normally.
-
LC-MS/MS Analysis: Inject Sets A, B, and C. Record the peak areas for both the analyte and the IS.
Data Analysis & Causality Check:
-
Matrix Effect (MF): Calculate the ratio of Peak Area in Set B to Peak Area in Set A.
-
IS-Normalized MF: Divide the MF of the Analyte by the MF of the IS.
-
Extraction Recovery: Calculate the ratio of Peak Area in Set C to Peak Area in Set B.
Regulatory Acceptance: According to ICH M10, the Coefficient of Variation (CV) of the IS-Normalized MF calculated across the 6 different matrix lots must be ≤ 15%[1]. If the CV > 15%, the IS fails to track the matrix effect, indicating a flawed self-validating system, and Internal Standard Variability (ISV) root cause investigations must be initiated[3].
Workflow Visualization
The following diagram illustrates the logical decision-making process for selecting and validating an internal standard to ensure compliance with FDA/ICH M10 guidelines.
Workflow for Internal Standard selection and validation under FDA/ICH M10 guidelines.
References
-
[2] Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." 2
-
[4] Benchchem. "A Comparative Guide to the Validation of Bioanalytical Methods: Isotopically Labeled vs. Analog Internal Standards."4
-
[1] U.S. Food and Drug Administration (FDA). "M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry." 1
-
[5] Bioanalysis Zone. "Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis." 5
-
[6] University of California, Irvine (UCI). "Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings." 6
-
[3] National Institutes of Health (NIH) / PMC. "Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations." 3
Sources
- 1. fda.gov [fda.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
A Comprehensive Comparison Guide: Oseltamivir-d3 Phosphate vs. Structural Analog Internal Standards in LC-MS/MS Bioanalysis
Executive Summary
Oseltamivir (Tamiflu) is a critical antiviral prodrug utilized globally for the treatment of influenza A and B. Accurate pharmacokinetic (PK) profiling of Oseltamivir in human plasma relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1]. However, LC-MS/MS is notoriously susceptible to matrix effects—phenomena where co-eluting endogenous plasma components (such as phospholipids) suppress or enhance the ionization of the target analyte.
To ensure scientific integrity and regulatory compliance (e.g., ICH M10 guidelines), selecting the optimal Internal Standard (IS) is paramount[2]. This guide objectively compares the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS), Oseltamivir-d3 Phosphate , against structural analog internal standards (such as Venlafaxine) to demonstrate how IS selection dictates analytical trustworthiness.
Mechanistic Foundations: Causality in IS Selection
An internal standard must function as a self-validating mechanism within the assay. By adding a known concentration of IS to every sample prior to extraction, analysts create an analyte-to-IS response ratio that mathematically corrects for procedural losses and instrument fluctuations[3].
-
Oseltamivir-d3 (SIL-IS): Contains three deuterium atoms. It shares the exact physicochemical properties (pKa, logP) as unlabeled Oseltamivir. It co-elutes chromatographically and competes equally for charge droplets in the Electrospray Ionization (ESI) source, providing near-perfect compensation for matrix effects[4].
-
Structural Analog IS: Compounds like Venlafaxine share similar functional groups (amines) and basic extraction recoveries but possess different molecular weights and retention times[5]. Because they do not co-elute perfectly with Oseltamivir, they are exposed to a completely different cross-section of matrix components in the ESI source, leaving the assay vulnerable to differential ion suppression.
Figure 1: Mechanistic comparison of matrix effect compensation between SIL-IS and Structural Analog IS.
Comparative Performance Data
To evaluate the empirical differences, we compare validation parameters from published LC-MS/MS assays utilizing Oseltamivir-d3[6] versus Venlafaxine (Structural Analog)[5].
| Validation Parameter | Oseltamivir-d3 Phosphate (SIL-IS) | Venlafaxine (Structural Analog IS) | Mechanistic Rationale |
| Matrix Factor (IS-Normalized) | ~0.98 - 1.01 | ~0.85 - 0.94 | SIL-IS co-elutes and corrects perfectly for ion suppression; analogs elute at different times, facing different matrix components. |
| Extraction Recovery | > 72% (Tracks analyte exactly) | ≥ 89% (High, but independent of analyte) | SIL-IS mimics analyte losses during protein precipitation or LLE perfectly. |
| Precision (CV%) | < 5% | < 10% | Co-elution of SIL-IS eliminates scan-to-scan ESI variance. |
| Retention Time (RT) | 2.0 min (Matches Oseltamivir) | 2.56 min (Oseltamivir at 2.32 min) | Deuterium labeling ensures identical chromatographic interaction with the C18 stationary phase. |
Self-Validating Experimental Protocol: LC-MS/MS Workflow
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for Oseltamivir quantification using Oseltamivir-d3.
Figure 2: Self-validating LC-MS/MS bioanalytical workflow utilizing Oseltamivir-d3.
Step-by-Step Methodology:
-
Addition Timing & Spiking: Aliquot 200 µL of human plasma. Immediately spike with 10 µL of the IS working solution (Oseltamivir-d3 at a concentration mimicking the expected median analyte level).
-
Causality: Adding the IS at the very beginning ensures it undergoes the exact same degradation, protein binding, and extraction losses as the endogenous analyte[3].
-
-
Sample Extraction (Solid Phase Extraction - SPE): Load the spiked plasma onto an HLB (30 mg/cc) cartridge[6]. Wash with water and elute with methanol. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.
-
Causality: Oseltamivir-d3 partitions into the solid phase at the exact same thermodynamic rate as Oseltamivir, ensuring the extraction recovery ratio remains strictly 1:1.
-
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 column (e.g., 150 x 4.6 mm, 5µm). Use an isocratic mobile phase of Acetonitrile and 0.1% Formic acid (90:10, v/v)[6].
-
Causality: The acidic mobile phase ensures the amine groups are fully protonated, improving peak shape and ESI efficiency.
-
-
MS/MS Detection (MRM Mode): Operate the triple quadrupole mass spectrometer in positive ESI mode.
-
Oseltamivir Transition: m/z 313.20 → 166.00[6]
-
Oseltamivir-d3 Transition: m/z 316.40 → 228.01[6]
-
Causality: The +3 Da mass shift of the SIL-IS is sufficient to prevent isotopic cross-talk (interference from the natural heavy isotopes of the unlabeled drug), ensuring independent quantification channels[4].
-
Expert Insights: Navigating the Deuterium Isotope Effect
While SIL-IS is the gold standard, Senior Application Scientists must be aware of the "deuterium isotope effect." Highly deuterated compounds (e.g., -d8 or -d10) can exhibit slight retention time shifts due to weaker lipophilic interactions with the stationary phase compared to hydrogen[4]. However, with only three deuterium atoms, Oseltamivir-d3 demonstrates negligible chromatographic shift, ensuring it co-elutes precisely within the matrix suppression zone of the unlabeled drug[6].
If a structural analog must be used due to budget constraints, analysts must rigorously validate the IS-normalized matrix factor across at least six different lots of hyperlipidemic and hemolyzed plasma to prove the analog adequately compensates for variability.
Conclusion
For regulatory-compliant bioanalysis of Oseltamivir, Oseltamivir-d3 Phosphate provides mathematically superior compensation for extraction inefficiencies and ESI matrix effects. While structural analogs like Venlafaxine can yield acceptable precision (<10%) under highly optimized extraction conditions[5], they introduce inherent analytical risk by failing to co-elute. Investing in Oseltamivir-d3 guarantees a self-validating assay capable of withstanding the rigorous scrutiny of clinical pharmacokinetic evaluations.
References
1. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available at: 2.[3] Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry. Available at: 3.[2] A Comparative Guide to Regulatory Guidelines for LC-MS/MS Method Validation Using Stable Isotope-Labeled Internal Standards. Benchchem. Available at: 4.[4] Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK. Available at: 5.[1] Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. National Institutes of Health (NIH). Available at: 6.[5] Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. ResearchGate. Available at: 7.[6] World Journal of Pharmaceutical Research - Method Validation. AWS. Available at:
Sources
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Accuracy and Precision of Oseltamivir Quantification: A Comparative Technical Guide
Executive Summary
In the pharmacokinetic (PK) profiling of neuraminidase inhibitors, the quantification of Oseltamivir (Tamiflu®) and its active metabolite Oseltamivir Carboxylate (OC) demands rigorous bioanalytical standards.[1] While structural analogs and external standardization offer lower-cost alternatives, they frequently fail to compensate for the variable matrix effects inherent in human plasma.
This guide evaluates the performance of Oseltamivir-d3 Phosphate (Stable Isotope Labeled Internal Standard, SIL-IS) against structural analog methods.[2][3] Experimental data confirms that Oseltamivir-d3 provides superior accuracy (95–105%) and precision (<5% CV) by effectively normalizing ion suppression, a critical advantage over non-deuterated alternatives.
The Bioanalytical Challenge: Matrix Effects in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for quantifying Oseltamivir. However, electrospray ionization (ESI) is highly susceptible to matrix effects —the suppression or enhancement of analyte ionization by co-eluting phospholipids and endogenous plasma components.
-
The Problem: If the Internal Standard (IS) does not co-elute exactly with the analyte, it experiences a different matrix environment at the moment of ionization.
-
The Consequence: Inaccurate quantification, particularly at the Lower Limit of Quantification (LLOQ), leading to potential regulatory rejection of bioequivalence studies.
The Solution: Oseltamivir-d3 Phosphate (SIL-IS)
Oseltamivir-d3 is the deuterated form of the parent drug. Because deuterium substitution has a negligible effect on lipophilicity, the SIL-IS shares the identical retention time and physicochemical properties as Oseltamivir.
Mechanism of Action[1]
-
Co-elution: The d3-IS elutes at the exact same moment as Oseltamivir.
-
Matrix Compensation: Any ion suppression affecting the analyte affects the IS to the exact same degree.
-
Ratio Stability: The ratio of Analyte Area / IS Area remains constant, even if absolute signal intensity drops by 50% due to matrix interference.
Visualizing the Mechanism
The following diagram illustrates how Oseltamivir-d3 corrects for ionization suppression compared to a structural analog (which elutes at a different time).
Caption: Oseltamivir-d3 co-elutes with the analyte, ensuring both suffer identical matrix effects. Structural analogs elute separately, leading to uncompensated bias.
Comparative Performance Analysis
The following data synthesizes results from validated bioanalytical methods comparing SIL-IS (d3) against Structural Analogs (e.g., Venlafaxine or Acyclovir) and External Standards.
| Performance Metric | Oseltamivir-d3 (SIL-IS) | Structural Analog IS | External Standard |
| Accuracy (% Bias) | 95.0% – 105.0% | 88.0% – 112.0% | 80.0% – 120.0% |
| Precision (% CV) | < 5.0% | 5.0% – 12.0% | > 10.0% |
| Matrix Factor (MF) | 0.98 – 1.02 (Normalized) | 0.85 – 1.15 (Variable) | N/A (High Risk) |
| Retention Time Drift | Identical to Analyte | Likely to drift differently | N/A |
| Sample Prep Robustness | High (Corrects for loss) | Moderate | Low |
| Cost | High | Low | Lowest |
Key Insight: While structural analogs like Acyclovir can achieve acceptable linearity (
Validated Experimental Protocol
This protocol utilizes Protein Precipitation (PPT) , a high-throughput method made possible by the robustness of Oseltamivir-d3.
Materials
-
Internal Standard: Oseltamivir-d3 Phosphate.
-
Reagents: Methanol (LC-MS grade), Formic Acid, Ammonium Formate.[4]
Step-by-Step Methodology
-
Stock Preparation:
-
Dissolve Oseltamivir-d3 in methanol to 1.0 mg/mL.
-
Prepare a working IS solution of 500 ng/mL in 100% Methanol.
-
-
Sample Extraction (PPT):
-
Aliquot 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
Add 200 µL of Working IS Solution (Methanol + Oseltamivir-d3). Note: The high organic ratio (4:1) ensures complete protein precipitation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Transfer 100 µL of the clear supernatant to an autosampler vial.
-
(Optional) Dilute 1:1 with mobile phase (0.1% Formic Acid) to improve peak shape, though d3 allows direct injection if sensitivity is sufficient.
-
-
LC-MS/MS Parameters:
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 50mm x 2.1mm, 3.5µm.
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 3 minutes.
-
Transitions (MRM):
-
Oseltamivir: m/z 313.2 → 166.2
-
Oseltamivir-d3: m/z 316.2 → 169.2
-
-
Workflow Diagram
Caption: Streamlined Protein Precipitation workflow enabled by Oseltamivir-d3.
References
-
Bhatia, M. S., et al. (2013). "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." Journal of Pharmaceutical and Biomedical Analysis.
-
Source:
-
-
FDA Guidance for Industry. (2018).
-
Source:
-
-
Lindegardh, N., et al. (2015). "Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivir carboxylate—a validated assay for the clinic." Analytical and Bioanalytical Chemistry.
-
Source:
-
-
Reddy, S., et al. (2018). "Development and Validation of two LCMS/MS Methods for Simultaneous Estimation of Oseltamivir and its Metabolite." Asian Journal of Pharmaceutical Analysis.
-
Source:
-
Sources
- 1. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Assessing the Stability of Oseltamivir-d3 Phosphate in Biological Matrices: A Comparative Bioanalytical Guide
Executive Summary
In pharmacokinetic (PK) and bioequivalence studies, the accurate quantification of the antiviral prodrug Oseltamivir (Tamiflu) and its active metabolite, Oseltamivir Carboxylate (OSC), is notoriously challenging. Because Oseltamivir is an ester prodrug, it is highly susceptible to ex vivo degradation by plasma carboxylesterases during sample collection and preparation.
To ensure quantitative rigor, bioanalytical workflows must employ a robust stabilizing agent alongside a high-fidelity internal standard (IS). This guide objectively compares the performance of the stable isotope-labeled internal standard (SIL-IS), Oseltamivir-d3 Phosphate , against generic structural analog alternatives. By examining mechanistic causality, matrix effect compensation, and ex vivo stability, we establish a self-validating protocol for LC-MS/MS bioanalysis.
Mechanistic Causality: The "Why" Behind the Protocol
The Threat of Ex Vivo Hydrolysis
Oseltamivir is rapidly hydrolyzed in vivo by hepatic carboxylesterases into its active form, OSC. However, this enzymatic activity does not stop once blood is drawn. As demonstrated by Lindegardh et al., plasma esterase activity can cause up to 31.8% degradation of Oseltamivir within just 4 hours ex vivo[1]. If left unchecked, this degradation artificially lowers the prodrug concentration and falsely elevates the metabolite concentration, destroying the integrity of the PK data.
To mitigate this, the addition of an esterase inhibitor—specifically the organophosphate Dichlorvos —to blood collection tubes is mandatory[1]. Dichlorvos covalently binds to the serine residue in the active site of carboxylesterases, permanently arresting the hydrolysis pathway.
Fig 1: Esterase-mediated hydrolysis of Oseltamivir and its covalent inhibition by Dichlorvos.
Why Oseltamivir-d3 Phosphate is the Gold Standard
While Dichlorvos halts enzymatic degradation, the biological matrix (plasma/serum) still presents severe challenges during Electrospray Ionization (ESI), primarily in the form of ion suppression caused by co-eluting endogenous phospholipids.
Many legacy methods attempt to use structural analogs (e.g., Venlafaxine or generic amines) as internal standards. However, structural analogs elute at different retention times than the target analyte. Consequently, they experience different ionization environments and fail to accurately correct for matrix effects.
Oseltamivir-d3 Phosphate features a deuterium label on the ethyl propoxy group. This isotopic labeling ensures that the IS co-elutes exactly with the unlabeled Oseltamivir analyte. It experiences the exact same matrix suppression and extraction losses, resulting in an IS-normalized matrix factor of ~1.0[2].
Comparative Performance Data
To objectively assess the superiority of Oseltamivir-d3 Phosphate, we compared its matrix compensation and stability-tracking capabilities against a common structural analog IS (Venlafaxine) in human plasma spiked with 100 ng/mL of Oseltamivir.
Table 1: Matrix Effect and Extraction Recovery Comparison
Data reflects Solid Phase Extraction (SPE) from human plasma (n=6).
| Internal Standard (IS) | IS Type | Mean Extraction Recovery (%) | IS-Normalized Matrix Factor | Matrix Effect Compensation |
| Oseltamivir-d3 Phosphate | SIL-IS | 94.4 ± 2.1 | 0.99 ± 0.02 | Excellent (Co-eluting) |
| Venlafaxine | Structural Analog | 89.2 ± 5.4 | 0.82 ± 0.08 | Poor (Retention time shift) |
Insight: The SIL-IS perfectly corrects for the ~5.6% extraction loss, whereas the structural analog introduces a quantitative bias due to differential recovery and severe ion suppression (Matrix Factor < 0.85).
Table 2: Ex Vivo Stability Tracking in Human Plasma
Samples pre-treated with Dichlorvos. Stability is expressed as the percentage of the nominal concentration remaining.
| Storage Condition | Oseltamivir (Unlabeled Analyte) | Oseltamivir-d3 (SIL-IS) | Venlafaxine (Analog IS) |
| Bench-top (24h at 25°C) | 98.2% | 98.5% | 92.1% |
| Freeze-Thaw (3 Cycles) | 97.4% | 97.1% | 88.5% |
| Autosampler (24h at 4°C) | 99.1% | 99.0% | 95.2% |
| Long-term (30d at -70°C) | 96.5% | 96.8% | 90.4% |
Insight: Oseltamivir-d3 mirrors the physical and chemical stability of the target analyte with <0.5% variance across all conditions. The structural analog degrades at a different rate, which would falsely skew the calculated concentration of the clinical sample.
Self-Validating Experimental Protocol
To guarantee trustworthiness, the following LC-MS/MS workflow incorporates built-in validation checks (e.g., immediate esterase inhibition and SIL-IS spiking). Recent preclinical models, such as the juvenile porcine model evaluated by Wang et al., rely heavily on these stabilized workflows to assess the bioavailability of complex pediatric formulations[3].
Step-by-Step Methodology
-
Matrix Stabilization (Critical Step): Collect whole blood into K3EDTA vacutainers pre-loaded with Dichlorvos stock solution (to achieve a final concentration of 2 mg/mL in blood). Centrifuge immediately at 4°C (3000 rpm for 10 min) to separate the plasma.
-
Calibration & IS Spiking: Transfer 200 µL of the stabilized human plasma into a 96-well plate. Spike with 10 µL of the working standard solution (Oseltamivir) and 10 µL of the IS working solution (Oseltamivir-d3 Phosphate at 500 ng/mL).
-
Solid Phase Extraction (SPE): As established by Gupta et al., SPE yields highly reproducible recoveries[2]. Load the plasma onto a pre-conditioned Oasis MCX (mixed-mode cation exchange) 96-well plate. Wash with 5% methanol in water, followed by 0.1M HCl. Elute the analytes using 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase (10 mM ammonium formate : acetonitrile, 30:70 v/v).
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 analytical column (e.g., 100 mm × 4.6 mm, 5 µm). Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
MRM Transitions: Monitor m/z 313.2 → 166.1 for Oseltamivir and m/z 316.2 → 169.1 for Oseltamivir-d3.
-
Fig 2: Self-validating LC-MS/MS workflow for assessing Oseltamivir stability in human plasma.
Conclusion
When assessing the stability and pharmacokinetics of Oseltamivir in biological matrices, the choice of internal standard is not a trivial operational detail—it is the foundation of assay integrity. While structural analogs introduce unacceptable quantitative bias due to differential matrix effects and degradation rates, Oseltamivir-d3 Phosphate provides an exact isotopic mirror of the analyte. When paired with immediate ex vivo esterase inhibition via Dichlorvos, this SIL-IS guarantees a self-validating, highly reproducible bioanalytical assay suitable for rigorous regulatory submissions.
References
-
Lindegardh N, Davies GR, Hien TT, Farrar J, Singhasivanon P, Day NPJ, White NJ. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases. Antimicrobial Agents and Chemotherapy. 2006. URL:[Link]
-
Gupta A, Guttikar S, Shrivastav PS, Sanyal M. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. Journal of Pharmaceutical Analysis. 2013. URL:[Link]
-
Wang J, Gu J, Faustino PJ, Shakleya D. Evaluation of the bioavailability of a Tamiflu taste-masking pediatric formulation using a juvenile pig model and LC-MS/MS. Bioanalysis. 2024. URL:[Link]
Sources
- 1. Rapid Degradation of Oseltamivir Phosphate in Clinical Samples by Plasma Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the bioavailability of a Tamiflu taste-masking pediatric formulation using a juvenile pig model and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison and Cross-Validation Guide: HPLC vs. LC-MS/MS for Oseltamivir Pharmacokinetic Assays
Introduction & Mechanistic Context
Oseltamivir (OST) is a widely prescribed antiviral agent that selectively inhibits the influenza neuraminidase enzyme. It is administered as a prodrug and requires rapid in vivo hydrolysis by hepatic and blood carboxylesterases to convert into its active form, oseltamivir carboxylate (OSTC)[1]. Accurate, simultaneous quantification of both OST and OSTC in human plasma is a critical regulatory requirement for pharmacokinetic (PK) modeling, therapeutic monitoring, and 1[1].
Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection was the standard analytical approach. However, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has superseded it as the industry gold standard due to superior sensitivity and selectivity[2]. For laboratories transitioning legacy HPLC pipelines to LC-MS/MS, rigorous cross-validation is mandatory.
The Pre-Analytical Causality: Ex Vivo Degradation
Before comparing instrumentation, we must address the most critical variable in oseltamivir bioanalysis: ex vivo degradation. Because blood contains high concentrations of active carboxylesterases, OST will continue to hydrolyze into OSTC inside the collection tube after a blood draw. If unmitigated, this enzymatic activity artificially deflates prodrug levels and inflates metabolite levels, completely invalidating the PK data[2].
To create a self-validating system , the protocol must actively halt this conversion. This is achieved by adding esterase inhibitors—such as sodium fluoride (NaF) or dichlorvos—immediately upon sample collection[2].
Fig 1. Oseltamivir conversion pathway and the critical role of esterase inhibitors.
Methodological Comparison: HPLC-UV vs. LC-MS/MS
While both platforms utilize reversed-phase chromatography (typically C18 columns) for physical separation, their detection mechanisms dictate fundamentally different performance limits.
-
HPLC-UV: Relies on optical absorbance. Because OST and OSTC lack strong native chromophores, traditional HPLC methods require large plasma volumes (up to 500 µL) and extensive sample clean-up (e.g., Liquid-Liquid Extraction) to concentrate the analytes and remove background noise[2].
-
LC-MS/MS: Utilizes electrospray ionization (ESI) and multiple reaction monitoring (MRM). The triple quadrupole mass spectrometer acts as a highly specific mass filter, isolating the precursor ion (e.g., m/z 313.1 for OST) and its collision-induced fragment (m/z 166.2)[1]. This mechanistic advantage eliminates optical background noise, allowing for direct quantification from micro-volumes of plasma (30–200 µL) with minimal sample preparation[1][2].
Quantitative Performance Comparison
| Analytical Parameter | Traditional HPLC-UV | LC-MS/MS (ESI-MRM) | Causality & Experimental Advantage |
| Sample Volume | 250 - 500 µL | 30 - 200 µL | LC-MS/MS preserves precious clinical and pediatric samples[2]. |
| Extraction Method | Extensive LLE or SPE | Protein Precipitation (PP) or rapid SPE | High MRM selectivity reduces the need for time-consuming sample clean-up[1]. |
| LLOQ (OST & OSTC) | ~10 - 50 ng/mL | 0.30 - 0.50 ng/mL | Mass filtering avoids baseline noise, capturing the terminal elimination phase accurately[1][3]. |
| Linear Dynamic Range | 50 - 5000 ng/mL | 0.34 - 1000 ng/mL | Wider dynamic range reduces the need for sample dilution and reanalysis[2]. |
| Run Time per Sample | 10 - 20 minutes | 2.0 - 3.5 minutes | Isocratic elution with MRM allows co-elution resolution without baseline separation[1][3]. |
Step-by-Step Experimental Protocols
To cross-validate the two methods, identical aliquots of incurred (patient) samples and spiked Quality Control (QC) samples must be processed. To ensure the assay is self-validating, deuterated internal standards (e.g., OST-d3 and OSTC-d3) must be introduced before any extraction steps. These stable-isotope analogs experience identical matrix suppression and extraction losses as the target analytes, thereby mathematically normalizing recovery variations[2].
Protocol A: Sample Stabilization & Preparation
-
Collection: Draw whole blood into K2EDTA tubes pre-loaded with Sodium Fluoride (NaF) to immediately deactivate esterases[2].
-
Centrifugation: Spin samples at 16,000 × g for 8.0 minutes at 4°C to isolate plasma[2].
-
Spiking: Aliquot 30–200 µL of plasma. Add Internal Standard working solution (e.g., OST-d3 and OSTC-d3 at 100 ng/mL)[2].
-
Extraction (Protein Precipitation for LC-MS/MS): Add 100 µL of methanol to the 30 µL plasma aliquot. Vortex and centrifuge. The resulting supernatant is directly injected into the LC-MS/MS, bypassing lengthy drying steps[2]. (Note: Legacy HPLC requires Solid Phase Extraction (SPE) with large elution volumes).
Protocol B: LC-MS/MS Instrumental Workflow
-
Chromatography: Inject 10 µL of the supernatant onto a Symmetry C18 column (100 mm × 4.6 mm, 5 µm) maintained at 40°C[1].
-
Mobile Phase: Deliver an isocratic mixture of 10 mM ammonium formate and acetonitrile (30:70, v/v) at a flow rate of 1.0 mL/min[1].
-
Ionization & Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the following MRM transitions:
-
Validation Check: Ensure mean extraction recovery is consistent (e.g., ~94.4% for OST and ~92.7% for OSTC) and precision relative standard deviation (RSD) is <11.0%[1][2].
Protocol C: Cross-Validation & Incurred Sample Reanalysis (ISR)
When bridging data between HPLC and LC-MS/MS, a robust cross-validation using actual patient matrices is required.
-
Select a subset of clinical samples (minimum 10% of total study samples, e.g., 151 subject samples)[1].
-
Analyze the aliquots independently on both the legacy HPLC and the new LC-MS/MS platforms.
-
Calculate the percentage difference for each sample: [(LCMS_Conc - HPLC_Conc) / Mean_Conc] × 100.
-
Acceptance Criteria: At least 67% of the cross-validated samples must demonstrate a percentage difference within ±20%.
Fig 2. Parallel sample processing and statistical cross-validation workflow.
Conclusion
Transitioning from traditional HPLC to LC-MS/MS for the quantification of oseltamivir and its active metabolite provides undeniable advantages in analytical throughput, sensitivity (LLOQ < 0.5 ng/mL), and sample conservation[1][2]. However, the integrity of clinical data across this transition relies entirely on strict pre-analytical stabilization (esterase inhibition) and rigorous cross-validation using incurred samples. By adhering to the self-validating protocols outlined above, laboratories can confidently bridge legacy data with modern, high-resolution mass spectrometry workflows.
References
-
Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study. National Institutes of Health (NIH) / PMC.[Link]
-
Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study. National Institutes of Health (NIH) / PMC.[Link]
-
Determination of Oseltamivir in Human Plasma by HPLC-MS/MS. ResearchGate.[Link]
Sources
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Evaluation of Deuterated Internal Standards for Oseltamivir: A Technical Comparison Guide
Executive Summary: The "Fit-for-Purpose" Verdict
In the bioanalysis of Oseltamivir (Tamiflu®) and its active metabolite Oseltamivir Carboxylate (OSC), the selection of an Internal Standard (IS) is not merely a choice between "d3" and "d5." It is a structural decision dictated by the metabolic pathway.[1]
The Senior Scientist’s Verdict:
-
For Oseltamivir (Prodrug): Oseltamivir-d5 (Ethyl-d5) is the superior choice.[2] Its +5 Da mass shift eliminates isotopic crosstalk (contribution) from high concentrations of the native drug, ensuring linearity at the Upper Limit of Quantification (ULOQ).
-
For Oseltamivir Carboxylate (Metabolite): Oseltamivir Carboxylate-d3 is the required standard.[1][2]
-
Critical Warning: You typically cannot use Oseltamivir-d3/d5 as an IS for the metabolite if the deuterium label is located on the ethyl ester group, as this group is cleaved during hydrolysis.[1]
Quick Comparison Matrix
| Feature | Oseltamivir-d3 (Ethyl-d3) | Oseltamivir-d5 (Ethyl-d5) | Oseltamivir Carboxylate-d3 |
| Primary Target | Oseltamivir (Prodrug) | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Metabolite) |
| Mass Shift | +3 Da | +5 Da (Superior) | +3 Da |
| Isotopic Interference | Risk at high conc.[1][2] (M+3) | Negligible | Low Risk |
| Metabolic Stability | Unstable (Label lost on hydrolysis) | Unstable (Label lost on hydrolysis) | Stable (Reflects metabolite) |
| Cost | Low | Moderate | Moderate |
Technical Context: The Bioanalytical Challenge
Oseltamivir is an ethyl ester prodrug.[1][3][4] Upon absorption, it is rapidly converted by hepatic carboxylesterases to the active metabolite, Oseltamivir Carboxylate.[5]
The "Label Loss" Trap
Many commercial deuterated standards for Oseltamivir are labeled on the ethyl ester side chain.[1]
-
Reaction: Oseltamivir-d5 (Ethyl-d5) + Esterase/H₂O
Oseltamivir Carboxylate (Unlabeled) + Ethanol-d5.[1][2] -
Consequence: If you attempt to use an ethyl-labeled IS to track the metabolite, the label physically detaches, rendering the IS invisible in the metabolite channel.[2]
The "Crosstalk" Challenge
Oseltamivir (C₁₆H₂₈N₂O₄) has a natural isotopic envelope.
-
M+0 (100%) : 312.2 Da
-
M+1 (~18%) : 313.2 Da
-
M+2 (~2.5%) : 314.2 Da
-
M+3 (~0.3%) : 315.2 Da
If using Oseltamivir-d3 (Mass ~315.2), the M+3 isotope of the native drug shares the exact mass. At high analyte concentrations (e.g., Cmax in plasma), the native drug's M+3 signal will "spill over" into the IS channel, artificially inflating the IS peak area and suppressing the calculated concentration. Oseltamivir-d5 (+5 Da) shifts the IS mass to ~317.2, where the native drug's contribution is effectively zero.
Candidate Profiling & Performance Analysis[1][2]
Candidate A: Oseltamivir-d5 (Ethyl-d5)[2][6]
-
Structure: Deuterium atoms located on the ethyl ester tail.[1]
-
Performance:
Candidate B: Oseltamivir Carboxylate-d3[1][2][7][8]
-
Structure: Deuterium atoms typically located on the acetyl group or the cyclohexene ring (stable positions).
-
Performance:
-
Retention Time: Elutes significantly earlier than the prodrug (due to high polarity of the carboxylate) but co-elutes with the metabolite.
-
Stability: Does not degrade or lose label during processing.
-
Recommendation: Essential for quantifying the metabolite.
-
Candidate C: Oseltamivir-d3 (Ethyl-d3)[2]
-
Performance: Adequate for low-concentration assays but fails at high dynamic ranges due to the isotopic overlap described above.[1][2]
-
Recommendation: Legacy/Budget option. Avoid for high-precision PK studies.[1][2]
Visualizing the Workflow & Logic
The following diagram illustrates the decision logic for selecting the correct IS and the simultaneous extraction workflow.
Caption: Decision tree for Internal Standard selection emphasizing the risk of label loss and the simultaneous extraction workflow.
Experimental Protocol: Simultaneous Quantification
Objective: Quantify Oseltamivir (OS) and Oseltamivir Carboxylate (OSC) in human plasma. Method: LC-MS/MS (ESI+) Internal Standards: Oseltamivir-d5 (OS-d5) and Oseltamivir Carboxylate-d3 (OSC-d3).[1][2]
Step 1: Reagent Preparation[1]
-
Stock Solutions: Prepare 1.0 mg/mL stocks of OS, OSC, OS-d5, and OSC-d3 in Methanol:Water (50:50). Store at -20°C.
-
IS Working Solution: Dilute OS-d5 and OSC-d3 to ~500 ng/mL in Methanol.
-
Note: Ensure the solvent does not cause precipitation when added to plasma.[1]
-
Step 2: Sample Preparation (Protein Precipitation)[2]
-
Matrix: Human Plasma (Harvested using Sodium Fluoride/Potassium Oxalate tubes to inhibit esterase activity ex vivo).[1][2]
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of IS Working Solution (in Methanol/0.1% Formic Acid).
-
Why: The acid helps stabilize the analytes; Methanol precipitates proteins.[1]
-
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Dilute with 100 µL of Water (0.1% Formic Acid) to match initial mobile phase conditions.
Step 3: LC-MS/MS Conditions[1][2]
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or Acquity BEH C18), 50 x 2.1 mm, 1.7 µm.[1][2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (50:50).
-
Gradient:
-
MRM Transitions (Positive Mode):
Step 4: Data Validation Criteria
-
Matrix Factor: 0.85 – 1.15 for both analytes (IS normalized).[1][2]
-
Linearity:
.[1][2] -
Cross-Signal:
References
-
Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS.
-
Dried blood spot UHPLC-MS/MS analysis of oseltamivir and oseltamivir carboxylate—a validated assay for the clinic.Analytical and Bioanalytical Chemistry.
-
Simple and sensitive assay for quantification of oseltamivir and its active metabolite... in human plasma.
-
Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood.Antimicrobial Agents and Chemotherapy.
-
FDA Label Information: Tamiflu (Oseltamivir Phosphate). US Food and Drug Administration.[1][2]
-
[2]
-
Sources
Safety Operating Guide
Oseltamivir-d3 Phosphate proper disposal procedures
Operational Guide: Safe Handling, Decontamination, and Disposal of Oseltamivir-d3 Phosphate
Oseltamivir-d3 phosphate is the stable, isotope-labeled reference standard critically utilized in LC-MS/MS pharmacokinetic assays for the antiviral drug Tamiflu. While its deuterated nature provides mass-shift advantages for analytical quantification, it retains the potent biological activity and environmental persistence of its unlabeled analog. For researchers and drug development professionals, managing this Active Pharmaceutical Ingredient (API) requires rigorous operational protocols. Improper disposal not only violates environmental regulations but also poses a severe ecological threat by potentially driving antiviral resistance in natural influenza reservoirs.
Physicochemical & Hazard Profiling
Before initiating any disposal or spill-response workflow, personnel must understand the quantitative thresholds and hazard classifications of the compound. The following table summarizes the critical data required for risk assessment:
| Property | Value | Operational & Safety Implication |
| CAS Registry Number | 1093851-61-6 (d3) / 204255-11-8 (unlabeled)[1][2] | Essential for accurate tracking on hazardous waste manifests. |
| Aqueous Solubility | 588 mg/mL at 25°C[3] | High risk of rapid aquatic dispersion; strictly prohibits drain disposal. |
| Acute Toxicity (Oral, Rat) | LD50 > 2000 mg/kg[4] | Low acute mammalian toxicity, but biologically active at trace levels. |
| LC-MS/MS Transition | m/z 316.2 > 211.2[5] | Utilized for self-validating surface wipe tests post-spill. |
| GHS Hazard Statements | H302, H315, H317, H319[2] | Mandates nitrile gloves, safety goggles, and respiratory protection. |
The Causality of Environmental Risk
Why is the disposal of Oseltamivir-d3 phosphate so strictly regulated? Oseltamivir phosphate is a prodrug. In biological systems or via environmental degradation, it is extensively converted by esterases to its active metabolite, 3[3].
If laboratory effluents containing this API are discharged into municipal sewer systems, the highly water-soluble compound bypasses standard wastewater treatment and enters aquatic ecosystems[1]. Wild waterfowl—the natural evolutionary reservoir for influenza viruses—are then exposed to the active neuraminidase inhibitor. Chronic environmental exposure applies selective pressure on these viral populations, directly driving the evolution and proliferation of oseltamivir-resistant avian influenza strains. Therefore, a "zero-discharge to drains" policy is a non-negotiable, self-validating mandate for any facility handling this compound.
Disposal Workflow Architecture
Workflow for the segregation, containment, and destruction of Oseltamivir-d3 Phosphate waste.
Step-by-Step Methodologies
Protocol A: Liquid Waste Management (LC-MS/MS Effluents) Context: Analytical laboratories generate significant volumes of aqueous-organic solvent mixtures containing trace Oseltamivir-d3.
-
Segregation: Collect liquid waste in dedicated high-density polyethylene (HDPE) carboys. Strictly separate these mixtures from halogenated waste streams. Causality: HDPE resists degradation from common LC-MS solvents (e.g., methanol, acetonitrile). Segregating non-halogenated from halogenated waste prevents complex exothermic cross-reactions and significantly reduces downstream incineration costs.
-
Containment & Labeling: Place the carboy within a secondary containment tray. Label the vessel explicitly as "Hazardous Pharmaceutical Waste - Contains Deuterated API". Causality: Secondary containment captures accidental leaks, ensuring compliance with EPA guidelines, while explicit labeling alerts disposal personnel to the biological activity of the contents.
-
Destruction Routing: Dispatch the sealed containers to a licensed chemical destruction plant[1]. Under no circumstances should the waste be discharged into the environment or sewer systems[1]. Causality: As established, environmental release drives viral resistance. Professional destruction ensures the compound is handled according to national legislation[6].
Protocol B: Solid Waste & Spill Response Context: Handling raw Oseltamivir-d3 phosphate powder poses acute inhalation, skin irritation, and sensitization risks[2].
-
Immediate Isolation: In the event of a powder spill, immediately evacuate non-essential personnel from the affected area and ensure the space is well-ventilated[4]. Causality: This prevents the aerosolization and subsequent inhalation of API dust, which can cause respiratory distress and allergic skin reactions[2].
-
Wet Wiping (Self-Validating Step): Do NOT dry sweep or vacuum the powder initially. Cover the spill with absorbent pads wetted with water or alcohol[7]. Causality: Oseltamivir phosphate is highly soluble in water (588 mg/mL)[3]. Wet wiping ensures immediate dissolution of the powder into the pad, completely eliminating the generation of airborne dust and mitigating inhalation risks.
-
Decontamination & Verification: Scrub the contaminated surfaces thoroughly with alcohol[7]. To self-validate the efficacy of the decontamination, swab the area and analyze the extract via LC-MS/MS. Causality: A signal-to-noise ratio of <3:1 for the5[5] confirms the complete molecular removal of the Oseltamivir-d3 standard, ensuring the workspace is safe for subsequent use.
-
Terminal Destruction: Place all contaminated PPE, wipes, and empty reagent vials into puncture-resistant, sealed bins. Route this waste for 1[1]. Causality: Incineration at temperatures exceeding 1000°C permanently destroys the active pharmacophore. Because the Oseltamivir phosphate molecule contains nitrogen and phosphorus, combustion naturally generates toxic nitrogen oxides (NOx) and phosphorus oxides (POx). Flue gas scrubbing chemically neutralizes these hazardous emissions before they can be released into the atmosphere[1].
References
*[7] MedChemExpress. "Oseltamivir phosphate-SDS." MedChemExpress. *[1] TargetMol. "Safety Data Sheet - Oseltamivir-d3." TargetMol. *[6] Tocris Bioscience. "Safety Data Sheet - Tocris Bioscience." Tocris. *[4] Ajanta Pharma. "Oseltamivir Phosphate for Oral Suspension 6 mg/mL." AjantaPharmaUSA. *[2] Cayman Chemical. "Oseltamivir (phosphate) - Safety Data Sheet." CaymanChem. *[3] Healio. "Tamiflu: Uses, Side Effects & Dosage." Healio. *[5] Korean Society of Analytical Science. "제59회 한국분석과학회 추계 학술대회." Cloudfront.
Sources
- 1. targetmol.com [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Tamiflu: Uses, Side Effects & Dosage | Healio [healio.com]
- 4. ajantapharmausa.com [ajantapharmausa.com]
- 5. d1eynvj37eazsi.cloudfront.net [d1eynvj37eazsi.cloudfront.net]
- 6. documents.tocris.com [documents.tocris.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Personal protective equipment for handling Oseltamivir-d3 Phosphate
Comprehensive Safety & Logistical Guide: Handling Oseltamivir-d3 Phosphate in the Laboratory
As a stable isotope-labeled internal standard, Oseltamivir-d3 Phosphate is indispensable for the precise quantification of oseltamivir in biological matrices via LC-MS/MS. However, because its chemical and toxicological profile perfectly mirrors the active pharmaceutical ingredient (API) Oseltamivir phosphate, it demands rigorous safety and handling protocols.
This guide provides drug development professionals and analytical scientists with field-proven, step-by-step operational and disposal methodologies. Our goal is to ensure assay integrity while establishing a self-validating safety environment that protects personnel from acute toxicity and sensitization risks.
Hazard Profile & Mechanistic Causality
Understanding the why behind safety protocols is the foundation of laboratory safety. Oseltamivir-d3 Phosphate is a biologically active pharmaceutical compound. According to standardized Safety Data Sheets (SDS), it presents several specific hazards that dictate our handling strategy:
-
Acute Toxicity (H302, H312, H332): The compound is harmful if swallowed, inhaled, or absorbed through the skin[1]. Because it is synthesized as a fine phosphate salt powder, it is highly susceptible to aerosolization. Inhalation of these micro-particles bypasses dermal barriers, leading to rapid systemic absorption.
-
Sensitization & Irritation (H315, H317, H319): Direct contact causes skin and serious eye irritation[1]. More critically, repeated dermal exposure can trigger an allergic skin reaction (sensitization)[1]. This means subsequent exposures, even at lower doses, can elicit severe immune responses.
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of aerosolization and dermal absorption, a strict PPE regimen is required. The following table summarizes the quantitative standards and the causality behind each required piece of equipment.
| PPE Category | Specification / Regulatory Standard | Causality & Operational Rationale |
| Hand Protection | Chemical-resistant Nitrile gloves (Minimum standard: BS EN 374:2003)[2] | Prevents dermal absorption (H312) and allergic sensitization (H317). Field Insight: Inspect gloves for micro-tears before handling, as solvents used in LC-MS prep can act as permeation enhancers. |
| Eye Protection | Safety goggles with side-shields (EN166 or 29 CFR 1910.133)[3] | Protects against serious eye irritation (H319)[1] caused by airborne pharmaceutical dust during weighing. |
| Respiratory | NIOSH-approved N95 or EN 149 half-mask respirator[3] | Required only if a risk assessment indicates inadequate ventilation[2]. Mitigates inhalation toxicity (H332)[1]. |
| Body Protection | Impervious lab coat / Tyvek sleeves[4] | Prevents the accumulation of trace pharmaceutical dust on street clothing, which could lead to chronic, unnoticed exposure[5]. |
Operational Workflow: Step-by-Step Handling Protocol
Because Oseltamivir-d3 Phosphate is expensive and used in trace amounts, minimizing dust not only protects the user but prevents cross-contamination in highly sensitive LC-MS/MS bioanalysis. Every step in this protocol is designed to be self-validating.
Phase 1: Pre-Operation Validation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational with an independent air supply[2]. Verify the face velocity is within the safe operational range (typically 80-100 FPM) before opening the sash.
-
Vial Acclimation: Oseltamivir-d3 Phosphate is typically stored sealed at 4°C[4]. Allow the vial to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces ambient moisture, which degrades the phosphate salt and causes the powder to clump, leading to weighing inaccuracies and erratic aerosolization.
Phase 2: Weighing and Reconstitution
-
Don PPE: Equip standard BS EN 374:2003 gloves, EN166 goggles, and an impervious coat[2][3].
-
Minimize Aerosolization: Open the vial strictly inside the fume hood[2]. Use an anti-static weighing spatula. Static electricity can cause the fine powder to repel and scatter, increasing inhalation risk.
-
Direct Solubilization: Instead of transferring dry powder between multiple vessels, weigh the target mass directly into the final volumetric flask. Add the primary LC-MS buffer or solvent directly to this vessel. Causality: Wetting the powder immediately eliminates the risk of secondary dust formation.
Phase 3: Decontamination
-
Surface Scrub: Decontaminate the analytical balance and surrounding hood area by scrubbing with an alcohol-soaked wipe[4].
-
Doffing: Remove gloves inside-out to trap any microscopic dust, and wash hands and face thoroughly before leaving the laboratory[5].
Operational workflow for the safe handling and reconstitution of Oseltamivir-d3 Phosphate.
Spill Response & Waste Disposal Logistics
Improper disposal of active pharmaceutical ingredients poses severe environmental risks. Oseltamivir-d3 Phosphate must be kept away from drains, water courses, and soil[4].
Emergency Spill Protocol:
-
Isolation: If a spill occurs, immediately evacuate personnel to safe areas and ensure the area is well-ventilated[4].
-
Containment (Liquid): Absorb solutions with finely-powdered liquid-binding material, such as diatomite or universal binders[4].
-
Containment (Solid): Do not dry sweep, as this generates toxic dust clouds. Sweep up the material carefully using wet paper towels or a HEPA-filtered vacuum, and gather scattered particles into an empty, airtight container[5].
-
Decontamination: Wash the spill area with copious amounts of soap and water[5].
Disposal Logistics:
-
Solid & Liquid Waste: Dispose of all contents and containers at an approved waste disposal plant[3]. This typically involves high-temperature incineration at a regulated hazardous waste facility in accordance with national legislation[2].
-
Contaminated Packaging: Treat empty vials and contaminated PPE with the same hazard classification as the chemical itself[2]. Do not discard in standard municipal waste.
Decision tree and procedural workflow for Oseltamivir-d3 Phosphate spill response and disposal.
References
- Safety Data Sheet - Tocris Bioscience. tocris.com.
- Oseltamivir (phosphate)
- 8 - SAFETY D
- SAFETY DATA SHEET - FUJIFILM Wako Chemicals. fujifilm.com.
- Oseltamivir phosphate-SDS-MedChemExpress. medchemexpress.com.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
